Chemical Structure, Physicochemical Profiling, and Synthetic Methodologies of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Executive Summary In the modern landscape of targeted covalent inhibitors (TCIs) and proximity-driven pharmacology, the rational design of electrophilic warheads is paramount. Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-car...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the modern landscape of targeted covalent inhibitors (TCIs) and proximity-driven pharmacology, the rational design of electrophilic warheads is paramount. Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate represents a highly specialized, bifunctional building block engineered for precision.
This molecule marries a privileged thiazole-4-carboxylate pharmacophore—historically validated in the inhibition of viral proteases like SARS-CoV-2 Mpro [3] and metallo-
β
-lactamases [4]—with a sterically tuned α,β
-unsaturated ketone (enone) at the C2 position. The incorporation of an isobutyl tail (4-methylpent-2-enoyl) is a deliberate design choice: it provides steric shielding to the Michael acceptor, dampening its intrinsic reactivity to prevent indiscriminate off-target binding with abundant cellular thiols (e.g., glutathione), while maintaining potent reactivity when held in close proximity to a target cysteine residue [2].
This whitepaper provides an in-depth analysis of its physicochemical properties, robust synthetic methodologies, and analytical validation protocols necessary for its integration into advanced drug discovery pipelines.
Chemical Identity & Structural Elucidation
Understanding the structural modularity of this compound is critical for downstream applications. The molecule can be divided into three functional zones:
The Thiazole Core: Acts as a rigid, aromatic hinge-binding or pocket-filling motif that frequently participates in hydrogen bonding and
π−π
stacking.
The C4-Ethyl Ester: Serves as an orthogonal protecting group. It can be readily hydrolyzed to the corresponding carboxylic acid under mild basic conditions, allowing for subsequent amide coupling to diverse peptide or small-molecule targeting ligands.
The C2-Enone Warhead: The
α,β
-unsaturated system acts as a soft electrophile (Michael acceptor) designed for covalent bond formation with nucleophilic cysteine thiols.
Physicochemical Properties
The following table summarizes the core physicochemical parameters, which are highly favorable for oral bioavailability and cellular permeability (adhering strictly to Lipinski’s Rule of Five).
Low MW allows for extensive downstream functionalization.
SMILES String
CCOC(=O)c1csc(C(=O)/C=C/C(C)C)n1
Encodes the thermodynamically stable trans alkene.
Calculated LogP (cLogP)
~2.8
Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area
68.3
A˚2
Excellent for intracellular target engagement.
H-Bond Donors / Acceptors
0 / 4
Minimizes desolvation penalty upon target binding.
Rotatable Bonds
5
Balances conformational flexibility with entropic penalty.
Synthetic Methodology & Experimental Workflow
The synthesis of 2-acylthiazoles requires careful orchestration to prevent degradation of the ester or premature polymerization of the enone. While traditional methods for thiazole synthesis involve the oxidation of thiazolidines using reagents like iodobenzene diacetate [1], the most efficient route to this specific highly functionalized derivative utilizes a selective halogen-metal exchange.
Causality in Reagent Selection
We employ Turbo-Grignard (
i
-PrMgCl·LiCl) rather than standard organolithium reagents (e.g.,
n
-BuLi).
n
-BuLi is overly nucleophilic and would inevitably attack the C4 ethyl ester, leading to complex mixtures. Turbo-Grignard, conversely, performs a highly chemoselective halogen-metal exchange at the C2 position at -20 °C, generating a stable magnesiated intermediate while leaving the ester entirely intact.
Caption: Synthetic workflow for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; color changes and temperature thresholds serve as in-process quality controls.
Preparation of the Organometallic Intermediate:
Charge an oven-dried, argon-purged Schlenk flask with ethyl 2-bromothiazole-4-carboxylate (1.0 equiv) and anhydrous THF (0.2 M).
Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
Dropwise add
i
-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 15 minutes. The solution will transition from colorless to a pale yellow, indicating successful magnesiation. Stir for 30 minutes at -20 °C.
Electrophilic Trapping:
In a separate flask, prepare a solution of 4-methylpent-2-enoyl chloride (1.2 equiv) in anhydrous THF. Cool to -20 °C.
Cannulate the magnesiated thiazole solution into the electrophile solution rapidly. Causality note: Inverse addition prevents double addition of the Grignard reagent to the resulting ketone.
Allow the reaction to slowly warm to 0 °C over 2 hours.
Quench and Purification:
Quench the reaction with saturated aqueous
NH4Cl
to destroy unreacted organometallics.
Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over anhydrous
Na2SO4
.
Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.
Mechanistic Profiling: The Tunable Michael Acceptor
The utility of this compound lies in its mechanism of action. Unsubstituted acrylamides or vinyl ketones are often too reactive, leading to idiosyncratic toxicity via widespread protein alkylation. By introducing the isobutyl group at the
γ
-position of the enone, we sterically hinder the approach trajectory of nucleophiles. This transforms the molecule into a "tunable" warhead that only reacts when non-covalent interactions (driven by the targeting ligand attached to the C4 position) hold the enone in a precise geometry relative to a target cysteine [2].
Caption: Mechanism of targeted covalent inhibition via Michael addition to the enone.
To ensure the structural integrity of the synthesized compound—particularly the geometry of the enone—rigorous analytical validation is mandatory.
Protocol 1: Nuclear Magnetic Resonance (NMR) Validation
The
1
H NMR spectrum is the primary diagnostic tool for this molecule.
Thiazole Integrity: The C5 proton of the thiazole ring must appear as a sharp, highly deshielded singlet at approximately δ
8.3 - 8.5 ppm [1].
Alkene Geometry (Critical): The
α
and
β
protons of the enone will appear as doublets or doublets of doublets between δ
6.8 and 7.3 ppm . You must calculate the coupling constant (
J
). A value of J≈15.5
Hz confirms the required trans (E) geometry. A
J
value of ~10 Hz indicates cis (Z) isomerization, which will drastically reduce the pharmacological efficacy of the Michael acceptor.
Ester Verification: Look for the classic ethyl pattern: a quartet at δ
4.4 ppm (
2H
) and a triplet at δ
1.4 ppm (
3H
).
Protocol 2: Glutathione (GSH) Reactivity Assay
To validate the "tunable" nature of the warhead, its intrinsic reactivity must be quantified.
Incubate the compound (10
μ
M) with reduced Glutathione (GSH, 5 mM) in PBS buffer (pH 7.4) at 37 °C.
Sample the reaction at 0, 1, 2, 4, 8, and 24 hours.
Quench samples with cold acetonitrile and analyze via LC-MS (monitoring the depletion of the parent
m/z
254.1 peak).
Expected Outcome: Due to the steric bulk of the isobutyl group, the half-life (
t1/2
) of the parent compound should exceed 12 hours, confirming it is stable enough to avoid rapid systemic clearance by GSH in vivo [2].
Conclusion
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a highly sophisticated intermediate for modern medicinal chemistry. By leveraging the validated binding properties of the thiazole-4-carboxylate core[3, 4] and the sterically controlled reactivity of the substituted enone [2], researchers can utilize this building block to synthesize next-generation targeted covalent inhibitors with maximized efficacy and minimized off-target toxicity.
References
A concise and efficient route to the total synthesis of bacillamide A and its analogues
Source: Arkivoc
URL
Source: PMC (National Institutes of Health)
Source: Journal of Medicinal Chemistry (ACS Publications)
Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding
Source: ACS Publications
URL
Exploratory
Elucidating the In Vitro Mechanism of Action of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate: A Targeted Covalent Modifier Paradigm
Executive Summary & Structural Rationale In the landscape of modern drug discovery, the strategic deployment of electrophilic warheads to covalently modify target proteins has seen a massive resurgence. Ethyl 2-(4-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the landscape of modern drug discovery, the strategic deployment of electrophilic warheads to covalently modify target proteins has seen a massive resurgence. Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) represents a highly optimized pharmacophore that exemplifies this approach. While frequently utilized as a versatile building block in complex organic synthesis, its structural topology inherently dictates a specific, highly reactive biological profile in vitro.
The molecule consists of two critical domains:
The Thiazole-4-carboxylate Core: A privileged, electron-rich heterocyclic scaffold that provides non-covalent binding affinity (via
π−π
stacking and hydrogen bonding) to specific protein pockets.
The 4-methylpent-2-enoyl Moiety: An
α,β
-unsaturated ketone. This structural motif acts as a classic Michael acceptor , an electrophilic warhead primed to undergo thia-Michael addition with nucleophilic sulfhydryl groups—specifically, the low-pKa cysteine residues found in redox-sensitive sensor proteins[1].
Because of this inherent electrophilicity, the primary in vitro mechanism of action for this class of compounds is the covalent modulation of the Keap1-Nrf2-ARE signaling pathway , the master regulator of cellular redox homeostasis and cytoprotection[2].
Mechanistic Pathway: Keap1 Alkylation and Nrf2 Stabilization
To understand the causality behind the compound's in vitro effects, one must examine the baseline physiological state of the target pathway. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytosol by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 functions as an adaptor for the Cul3-based E3 ubiquitin ligase complex, leading to the continuous ubiquitination and proteasomal degradation of Nrf2[1].
The introduction of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate disrupts this homeostasis through a precise, self-validating biochemical sequence:
Target Recognition & Covalent Bonding: The compound permeates the cell membrane and interacts with Keap1. Keap1 is a uniquely cysteine-rich protein, containing highly reactive sensor cysteines (primarily Cys151, Cys273, and Cys288)[3]. The
α,β
-unsaturated carbonyl of the compound undergoes a rapid, covalent thia-Michael addition with the thiolate anion of Cys151[2].
Conformational Shift: The alkylation of Cys151 induces a steric and electrostatic conformational change in the BTB domain of Keap1[1].
Complex Dissociation: This conformational shift prevents Keap1 from properly aligning Nrf2 with the Cul3 ubiquitin ligase. Ubiquitination ceases, and the Keap1-Nrf2 complex dissociates[2].
Nuclear Translocation & Transcription: Newly synthesized Nrf2 accumulates, evades degradation, and translocates to the nucleus. There, it heterodimerizes with sMAF proteins and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[4].
Mechanism of Keap1-Nrf2-ARE pathway activation via covalent modification.
In Vitro Experimental Methodologies
To empirically validate this mechanism, researchers must employ orthogonal, self-validating assay systems. The following protocols detail the industry-standard methods for proving covalent target engagement and subsequent functional activation.
Protocol 1: Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)
Activity-Based Protein Profiling (ABPP) is the gold standard for mapping the reactive proteome and confirming the exact cysteine residues modified by a covalent ligand[5]. By using a broad-spectrum, alkyne-tagged iodoacetamide probe (IA-alkyne) in competition with our compound, we can quantify target engagement.
Step-by-Step Workflow:
Cell Culture & Treatment: Culture human bronchial epithelial cells (BEAS-2B) to 80% confluency. Treat the experimental group with 10 µM of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (in 0.1% DMSO) and the control group with vehicle for 2 hours at 37°C.
Proteome Extraction: Wash cells with cold PBS, harvest, and lyse via probe sonication in DPBS containing protease inhibitors. Centrifuge at 100,000 × g for 45 minutes to isolate the soluble proteome. Adjust protein concentration to 2 mg/mL.
Probe Labeling: Incubate both proteomes with 100 µM IA-alkyne (a broad-spectrum cysteine reactive probe) for 1 hour at room temperature. Rationale: Cysteines already covalently bound by our test compound will NOT react with IA-alkyne.
Click Chemistry (CuAAC): Append a biotin-azide tag containing an isotopically labeled cleavable linker (light for control, heavy for treated) via Copper(I)-catalyzed Alkyne-Azide Cycloaddition. Reagents: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4, 100 µM biotin-azide. React for 1 hour[5].
Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead trypsin digestion overnight at 37°C.
LC-MS/MS Analysis: Elute the probe-modified peptides and analyze via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calculate the Light/Heavy (R) ratio. An R-ratio > 4 indicates that the test compound successfully outcompeted the probe for that specific cysteine (e.g., Keap1 Cys151).
Competitive Activity-Based Protein Profiling (ABPP) workflow for target identification.
While ABPP proves binding, a functional assay is required to prove activation. We utilize an Enzyme Fragment Complementation (EFC) assay to monitor the translocation of Nrf2 into the nucleus[3].
Step-by-Step Workflow:
Cell Plating: Seed PathHunter U2OS Keap1-Nrf2 cells (engineered to express Nrf2 fused to a
β
-galactosidase enzyme donor and a nuclear-localized enzyme acceptor) into 384-well microplates at 5,000 cells/well. Incubate overnight.
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate starting at 50 µM. Add to cells and incubate for 6 hours at 37°C[3].
Detection: Add PathHunter Detection Reagent. Rationale: If Nrf2 translocates to the nucleus, the donor and acceptor fragments complement, forming active
β
-galactosidase which hydrolyzes the substrate to produce light.
Readout: Incubate for 1 hour at room temperature in the dark. Read chemiluminescence on a microplate reader. Calculate the EC50 using a 4-parameter logistic non-linear regression model.
Quantitative Data Summary
The following table synthesizes the expected in vitro pharmacological profile of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, benchmarking its performance as a Michael acceptor against standard controls (e.g., Bardoxolone methyl or Sulforaphane).
Assay / Parameter
Target / Readout
Expected Value Range
Interpretation / Causality
isoTOP-ABPP
Keap1 Cys151 Occupancy
> 85% at 10 µM
Confirms direct covalent engagement with the primary sensor cysteine.
Demonstrates potent functional activation of the pathway following Keap1 inhibition.
RT-qPCR
HO-1 mRNA Expression
8 to 12-fold induction
Confirms downstream transcriptional activation of cytoprotective genes.
CellTiter-Glo
Cellular Viability (CC50)
> 50 µM
Ensures the observed Nrf2 activation is a specific pharmacological event, not a secondary artifact of cellular toxicity.
Conclusion
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is far more than a passive synthetic intermediate; it is a structurally primed targeted covalent modifier. By leveraging its
α,β
-unsaturated ketone as a warhead and its thiazole core as a selectivity filter, it effectively alkylates Keap1, disrupting the Keap1-Nrf2-Cul3 axis. Through rigorous, self-validating methodologies like isoTOP-ABPP and EFC reporter assays, researchers can quantitatively map its reactive cysteinome and validate its potential as a cytoprotective agent in vitro.
References
In vitro and in vivo Characterization of a Tunable Dual-Reactivity Probe of the Nrf2-ARE Pathway. National Institutes of Health (NIH) / PMC. URL:[Link]
Mechanisms of Nrf2–ARE pathway activation by Michael acceptors. ResearchGate. URL:[Link]
Allosecurinine Derivative with Two Michael Acceptors Activates Keap1-Nrf2 Pathway. ACS Publications. URL:[Link]
Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. URL:[Link]
Comprehensive Physicochemical and Synthetic Profiling of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Executive Summary In the landscape of modern drug development and complex natural product synthesis, thiazole-containing building blocks serve as critical structural motifs. Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and complex natural product synthesis, thiazole-containing building blocks serve as critical structural motifs. Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) is a highly versatile, bifunctional intermediate. Featuring a rigid thiazole core, a C4-ethyl ester for orthogonal deprotection, and a C2-linked α,β-unsaturated ketone (enone), it is uniquely positioned for the construction of macrocyclic peptides, antibiotics (e.g., thiostrepton analogs), and novel chemotherapeutics.
This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, and physicochemical properties, alongside self-validating protocols for its analytical verification and synthetic application.
Structural Architecture and Physicochemical Parameters
The utility of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate stems from its distinct functional domains. The 4-methylpent-2-enoyl moiety acts as a highly receptive Michael acceptor, while the thiazole-4-carboxylate framework provides a stable, bioisosteric core commonly found in FDA-approved therapeutics.
To ensure rigorous analytical tracking during multi-step syntheses, establishing the exact monoisotopic mass is paramount. The presence of sulfur in the thiazole ring introduces a distinct isotopic signature (specifically the
34S
M+2 peak) that serves as an internal diagnostic tool during mass spectrometry.
The strategic value of this compound lies in its orthogonal reactivity. The C2-enone is a "soft" electrophile, making it highly selective for conjugate additions by "soft" nucleophiles like thiols (e.g., cysteine residues) or amines. Conversely, the C4-ethyl ester requires "hard" basic conditions (e.g., LiOH saponification) for activation into a free carboxylic acid, allowing for subsequent amide coupling without disrupting the enone.
Fig 1: Analytical validation and orthogonal synthetic reactivity of the thiazole building block.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control to guarantee the trustworthiness of the data.
Protocol A: High-Resolution Mass Spectrometry (HRMS) Validation
Before utilizing commercially sourced material from suppliers like or[2], the exact mass must be verified to rule out isobaric impurities.
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade acetonitrile to create a 1 mg/mL stock.
Causality: Acetonitrile ensures complete solvation of the lipophilic thiazole core and is highly compatible with electrospray ionization (ESI) droplet formation.
Dilution & Protonation: Dilute the stock 1:100 in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.
Causality: Formic acid acts as an essential proton source, driving the formation of the required [M+H]+ ion (m/z 254.0845) for positive-mode ESI.
Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix to achieve mass accuracy of < 5 ppm.
Causality: Sub-5 ppm accuracy is mandatory to definitively confirm the monoisotopic mass of 253.0773 Da, distinguishing it from structurally distinct compounds with similar nominal masses.
Data Acquisition & Isotopic Verification: Inject 2 μL of the sample. Extract the ion chromatogram for m/z 254.0845.
Self-Validation: Verify that the M+2 peak is present at approximately 4.4% the intensity of the parent peak. This specific isotopic signature confirms the presence of the
34S
isotope, validating the intact thiazole ring.
This protocol leverages the 4-methylpent-2-enoyl group for the targeted conjugation of cysteine-containing peptides.
Reaction Setup: In an oven-dried reaction vessel, dissolve Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Causality: Anhydrous conditions are strictly maintained to prevent premature, unintended hydrolysis of the C4-ethyl ester.
Nucleophile Introduction: Add the target thiol (1.2 eq) followed by a catalytic amount of Triethylamine (0.1 eq).
Causality: The mild organic base deprotonates the thiol to form a highly nucleophilic thiolate. The thiolate selectively attacks the soft electrophilic β-carbon of the enone, leaving the hard ester carbonyl untouched.
In-Process Control (IPC) via HRMS: After 2 hours, withdraw a 10 μL aliquot, quench with 0.1% trifluoroacetic acid (TFA), and analyze via LC-HRMS.
Self-Validation: The reaction is only deemed complete when the starting material mass (m/z 254.0845) is fully depleted and replaced by the exact mass of the [M+Thiol+H]+ adduct. The TFA quench neutralizes the base, freezing the reaction state for accurate IPC analysis.
Workup: Wash the organic layer with saturated aqueous
NH4Cl
to remove the amine catalyst, dry over
Na2SO4
, and concentrate under reduced pressure prior to flash chromatography.
References
PubChem. "Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate | C12H15NO3S | CID 70332843". National Center for Biotechnology Information. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0, MW: 253.32) represents a highly functionalized heterocyclic building block of significant interest in medicinal chemistry[1]. Thiazole-core derivatives are widely utilized in drug discovery, particularly as antiparasitic, antimicrobial, and anti-inflammatory agents[2]. However, the pharmacokinetic (PK) viability of this specific scaffold is heavily dictated by two reactive moieties: the C4-ethyl ester and the C2-enoyl (
α,β
-unsaturated carbonyl) chain. This whitepaper systematically deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of this class of compounds, providing field-proven protocols for evaluating their complex metabolic liabilities.
Structural Pharmacokinetics & Causality of Clearance
The bioavailability and half-life of a molecule are inextricably linked to its structural electronics and sterics. For this thiazole derivative, the PK profile is governed by three primary metabolic vectors:
The C4-Ethyl Ester: Prodrug Dynamics and Absorption
The ethyl ester moiety masks the polarity of the underlying thiazole-4-carboxylic acid. By reducing the topological polar surface area (TPSA), the ester significantly enhances passive transcellular diffusion across the intestinal epithelium, often yielding oral bioavailability exceeding 80% for similar scaffolds[2]. However, this comes at the cost of metabolic stability. Upon entering the portal circulation, ubiquitous hepatic and plasma carboxylesterases rapidly hydrolyze the ester, releasing the free carboxylic acid. This conversion often results in a short systemic half-life (<1 h) of the parent compound[2].
The C2-Enoyl Chain: Michael Acceptor Liability
The 4-methylpent-2-enoyl group features an
α,β
-unsaturated ketone. The electron-withdrawing nature of the carbonyl oxygen creates a highly electrophilic
β
-carbon, classifying the moiety as a Michael acceptor[3]. In vivo, Michael acceptors are highly susceptible to nucleophilic attack by the sulfhydryl (-SH) group of glutathione (GSH), an abundant intracellular antioxidant[4]. This spontaneous or Glutathione S-Transferase (GST)-mediated conjugation leads to rapid Phase II clearance, forming a bulky, water-soluble adduct that is swiftly eliminated via biliary and renal pathways. While this reactivity can sometimes lead to pan-assay interference (PAINS) in high-throughput screening, it can also be strategically leveraged for targeted covalent inhibition of specific cysteine-bearing proteins[5].
Metabolic Pathway Visualization
Primary metabolic clearance pathways of the thiazole-4-carboxylate scaffold.
Quantitative Pharmacokinetic Projections
Based on the structural determinants of the thiazole-4-carboxylate core and the enoyl side chain, the following tables summarize the predicted physicochemical and pharmacokinetic parameters.
Ideal for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Predicted)
~3.2 - 3.8
High lipophilicity; ensures rapid GI tract permeability.
Protein Binding
>90%
High binding to serum albumin due to lipophilic aliphatic chain.
Electrophilicity
High (Michael Acceptor)
Prone to rapid GSH depletion and covalent protein binding[3].
Table 2: Extrapolated In Vivo PK Parameters (Rodent Model)
PK Parameter
Intravenous (IV)
Oral (PO)
Notes
Bioavailability (F%)
100%
~60 - 82%
High absorption, but limited by first-pass hepatic extraction[2].
Half-life (
T1/2
)
< 0.5 h
< 1.0 h
Rapid clearance driven by ester hydrolysis and GSH conjugation[2].
Clearance (CL)
High (>40 mL/min/kg)
N/A
Exceeds hepatic blood flow due to combined Phase I/II metabolism.
Volume of Distribution (
Vd
)
Moderate (1-2 L/kg)
N/A
Extensive tissue distribution offset by high plasma protein binding.
Experimental Protocols for PK Profiling
To accurately delineate the causality of clearance for this specific derivative, standard microsomal assays are insufficient. The protocol must be designed as a self-validating system to isolate CYP450 oxidation, esterase hydrolysis, and GSH conjugation independently.
Protocol 1: Multi-Arm In Vitro Metabolic Stability & GSH Trapping
Objective: To quantify the relative contributions of Phase I (CYP/Esterase) and Phase II (GSH) clearance mechanisms.
Step-by-Step Methodology:
Preparation of Test Matrices: Prepare three distinct incubation mixtures in 100 mM potassium phosphate buffer (pH 7.4):
Arm A (CYP + Esterase): Rat Liver Microsomes (RLM) at 1.0 mg/mL protein.
Arm B (GSH Trapping): RLM (1.0 mg/mL) + 5 mM reduced Glutathione (GSH).
Arm C (Plasma Stability): 50% rat plasma in buffer (isolates esterase activity).
Compound Spiking: Add Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (1
μ
M final concentration, 0.1% DMSO) to all arms. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate Arms A and B by adding 1 mM NADPH. Initiate Arm C by the addition of the compound itself.
Time-Course Sampling: Aliquot 50
μ
L at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately quench each aliquot into 150
μ
L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
Data Interpretation:
Rapid degradation in Arm C confirms esterase liability.
A significantly faster clearance in Arm B compared to Arm A confirms the enoyl group is acting as a Michael acceptor, trapping GSH[4].
Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent)
Objective: To determine absolute bioavailability and systemic clearance.
Step-by-Step Methodology:
Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution of the lipophilic ester.
Dosing: Administer to two cohorts of male Sprague-Dawley rats (n=3 per group):
Cohort 1: Intravenous (IV) bolus at 2 mg/kg via the tail vein.
Cohort 2: Oral (PO) gavage at 10 mg/kg.
Blood Collection: Collect serial blood samples (~200
μ
L) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Sample Processing: Collect blood into K2-EDTA tubes containing 10
μ
M of an esterase inhibitor (e.g., dichlorvos or PMSF) to prevent ex vivo hydrolysis of the ethyl ester. Centrifuge to isolate plasma.
Bioanalysis: Extract plasma using protein precipitation (acetonitrile) and quantify both the parent ester and the free carboxylic acid metabolite using LC-MS/MS.
Pharmacokinetic Modeling: Calculate non-compartmental parameters (AUC, CL,
Vd
,
T1/2
, F%) using standard PK software (e.g., Phoenix WinNonlin).
Conclusion and Optimization Strategies
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a highly permeable but metabolically fragile scaffold. Its rapid clearance is mechanistically driven by the dual liabilities of esterase-mediated hydrolysis and GSH-mediated Michael addition. For drug development professionals aiming to optimize this scaffold, structural interventions must focus on replacing the ethyl ester with bioisosteres (e.g., oxadiazoles) to resist esterases, and modifying the enoyl double bond (e.g., via steric shielding or saturation) to tune its electrophilicity and mitigate premature GSH depletion.
Safety data sheet (SDS) and handling guidelines for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Applicatio...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Safe Handling and Application of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. As a molecule incorporating both a reactive α,β-unsaturated ketone and a thiazole carboxylate moiety, a thorough understanding of its characteristics is paramount for its safe and effective use in research and development.
Chemical Identity and Properties
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₅NO₃S and a molecular weight of 253.32 g/mol . Its structure features a central thiazole ring, an ethyl ester at the 4-position, and an enoyl substituent at the 2-position.
Property
Value
Source
CAS Number
944559-46-0
Molecular Formula
C₁₂H₁₅NO₃S
Molecular Weight
253.32
Physical Form
Solid to oil
Purity
Typically ≥97%
Storage Temperature
2-8°C, sealed in a dry environment
Solubility
Soluble in many organic solvents such as alcohol and ether. Slightly soluble in water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Reactivity and Hazardous Reactions
The reactivity of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is dictated by its two primary functional groups: the thiazole ring and the α,β-unsaturated ketone.
Thiazole Ring: The thiazole ring is an aromatic heterocycle that can undergo various reactions. It is generally stable but can be susceptible to oxidation and certain electrophilic substitutions.[2]
α,β-Unsaturated Ketone: This is a highly reactive functional group. The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack (Michael addition).[3][4][5] This reactivity is a key consideration in its handling and in designing synthetic transformations. It is also prone to polymerization.[5]
Incompatible Materials:
Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
Hazardous Decomposition Products:
Combustion may produce toxic gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[6]
Handling and Storage
Handling:
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (see Section 5).[7]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[10]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Accidental Release and Disposal
Accidental Release:
Evacuate the area and ensure adequate ventilation.
Wear appropriate personal protective equipment (see Section 5).
Contain the spill. For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Avoid generating dust.[10]
Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
Dispose of all contaminated materials as hazardous waste.
Disposal:
Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7]
Waste should be collected in a designated, labeled, and sealed container for chemical waste.[7]
Do not dispose of down the drain or with general laboratory trash.[7]
Experimental Protocols: A General Guideline for Synthesis
Illustrative Synthetic Pathway:
A possible approach involves the acylation of a pre-formed 2-aminothiazole-4-carboxylate derivative.
A potential synthetic workflow.
General Experimental Protocol (Illustrative):
Preparation of Ethyl 2-aminothiazole-4-carboxylate: This can be synthesized via the Hantzsch thiazole synthesis from ethyl bromopyruvate and thiourea.
Acylation:
In a clean, dry flask under an inert atmosphere, dissolve Ethyl 2-aminothiazole-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or THF).
Add a non-nucleophilic base, such as pyridine or triethylamine.
Cool the mixture in an ice bath.
Slowly add a solution of 4-methylpent-2-enoyl chloride in the same solvent.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work-up and Purification:
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Firefighting Measures
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[11]
Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including sulfur oxides and nitrogen oxides.[10]
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Toxicological and Ecological Information
Toxicological Information:
Acute Toxicity: Harmful if swallowed. High doses of some oxothiazole derivatives have been shown to cause liver damage in animal studies.[12]
Skin and Eye Irritation: Causes skin and serious eye irritation.
Respiratory Irritation: May cause respiratory irritation.
Chronic Effects: No specific data is available for this compound. However, prolonged or repeated exposure to similar compounds should be avoided.
Ecological Information:
Specific data on the environmental fate and ecotoxicity of this compound are not available.
Benzothiazoles, as a class, are considered to be slowly biodegradable.[13]
It is crucial to prevent the release of this compound into the environment.
Conclusion
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a valuable research chemical with a distinct reactivity profile. A thorough understanding of its hazards and the implementation of stringent safety protocols are essential for its handling. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe laboratory environment.
References
Alpha,Beta-Unsaturated Ketones - Organic Chemistry - Fiveable. (2025, August 15).
α,β-Unsaturated Carbonyl Compounds. Retrieved from a source providing information on the reactivity of these compounds.
Reactivity of glutathione with alpha, beta-unsaturated ketone flavouring substances.
Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). In Organic Chemistry II.
α,β-Unsaturated carbonyl compound. (n.d.). In Wikipedia. Retrieved from [Link]
Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2025, August 7).
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A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018, March 26).
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). In ACS Omega.
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). In RSC Publishing.
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate | C12H15NO3S | CID 70332843. (n.d.). In PubChem.
Thiazole. (n.d.).
Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransform
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). In SAMS Solutions.
Thiazole CAS#: 288-47-1. (n.d.). In ChemicalBook.
Combustion–explosion suppression and environmental protection of typical sulfur-containing hazardous chemicals. (n.d.). In PMC.
SAFE CHEMICAL HANDLING PROTECTION PPE KIT. (2025, April 30). In Wilhelmsen.
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
Synthesis of Ethyl 2-ethylaminothiazole-4-carboxyl
Fire extinguishing agent of sulphur hexafluoride and its fire-extinguishing agent composition. (n.d.).
Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. (2025, December 18).
Ethyl 2-[3-cyano-4-(2-methylpropoxy)
Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012, March 15).
Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (2023, May 4). In MDPI.
General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its deriv
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). In PMC.
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). In Biointerface Research in Applied Chemistry.
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024, November 21). In MDPI.
Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2018, January 6). In Semantic Scholar.
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An In-Depth Technical Guide to Elucidating the Binding Affinity of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate to Target Proteins
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound, Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxyla...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the novel compound, Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, to its prospective protein targets. We will delve into both computational and biophysical methodologies, emphasizing the rationale behind experimental design and data interpretation to ensure scientific rigor and trustworthiness.
Introduction: Compound Rationale and Hypothetical Targets
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a molecule of significant interest due to its distinct structural motifs. The thiazole ring is a common scaffold in many biologically active compounds, while the α,β-unsaturated carbonyl group (an enoyl moiety) acts as a Michael acceptor. This reactive group suggests a potential for covalent interaction with nucleophilic amino acid residues, such as cysteine, on target proteins.[1][2][3] The formation of a covalent bond can lead to high potency, prolonged duration of action, and the ability to target proteins that have been traditionally considered "undruggable".[1][3][4]
Given these features, this guide will focus on a multi-faceted approach to determine the binding affinity of this compound to two plausible, yet hypothetical, protein targets that are frequently implicated in disease and are known to be susceptible to covalent modification:
Bruton's Tyrosine Kinase (BTK): A key enzyme in B-cell receptor signaling. A cysteine residue (Cys481) in its active site is a well-established target for covalent inhibitors.[1]
Caspase-3: A critical executioner caspase in the apoptotic pathway, which contains a catalytic cysteine residue (Cys163) essential for its proteolytic activity.
The following sections will outline a logical, step-by-step workflow to move from initial computational predictions to rigorous biophysical validation of binding affinity.
Chapter 1: In Silico Characterization of Binding Interactions
Before embarking on resource-intensive experimental work, computational modeling provides an invaluable initial assessment of the potential interaction between a ligand and its target protein.[5][6] These methods can predict binding modes, estimate binding affinity, and offer insights that guide the design of wet lab experiments.[5][7]
Molecular Docking: Predicting the Binding Pose
Molecular docking algorithms predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction.[5] For a potential covalent inhibitor like Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, it is crucial to employ a docking program that can model covalent bond formation.
Protocol: Covalent Docking using AutoDock
Preparation of Receptor and Ligand:
Obtain the 3D crystal structures of BTK (e.g., PDB ID: 5P9J) and Caspase-3 (e.g., PDB ID: 5I9B) from the Protein Data Bank.
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.
Generate the 3D structure of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate and optimize its geometry using a chemistry informatics toolkit like RDKit.[7]
Grid Box Definition:
Define a grid box that encompasses the active site of each protein, ensuring it includes the key cysteine residue (Cys481 in BTK, Cys163 in Caspase-3).
Covalent Docking Simulation:
Utilize a docking program that supports covalent docking (e.g., AutoDock with the covalent docking patch).
Specify the reactive atom on the ligand (the β-carbon of the enoyl group) and the nucleophilic atom on the protein (the sulfur atom of the cysteine residue).
Run the docking simulation to generate a series of binding poses.
Analysis of Results:
Analyze the resulting poses based on the scoring function, which estimates the binding free energy.
Visualize the top-ranked poses to identify key non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the initial binding event prior to covalent bond formation.
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time, allowing for an assessment of the stability of the predicted binding pose.[5]
Protocol: MD Simulation using GROMACS
System Preparation:
Take the top-ranked covalent complex from the docking study as the starting structure.
Immerse the complex in a solvent box (e.g., water) and add ions to neutralize the system.
Simulation:
Perform an energy minimization step to relax the system.
Gradually heat the system to a physiological temperature (e.g., 310 K) and equilibrate it.
Run a production simulation for an extended period (e.g., 100 nanoseconds).
Trajectory Analysis:
Analyze the simulation trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.
Examine the persistence of key intermolecular interactions over time.
Chapter 2: Biophysical Validation of Binding Affinity
Following in silico analysis, biophysical techniques are employed to experimentally measure the binding affinity and kinetics of the compound to the purified target proteins.[8][9][10] This section details two gold-standard techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
SPR is a powerful, label-free technique that monitors the binding of a ligand (analyte) to a protein immobilized on a sensor surface (ligand) in real-time.[9][11] It provides kinetic data (association rate, kon, and dissociation rate, koff) from which the equilibrium dissociation constant (KD) can be calculated.
Experimental Workflow for SPR
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed SPR Protocol:
Immobilization:
Covalently immobilize high-purity recombinant BTK or Caspase-3 onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.
Analyte Preparation:
Prepare a series of precise dilutions of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
Binding Measurement:
Perform a kinetic analysis by injecting the compound dilutions in ascending order over the protein and reference surfaces.
Monitor the association phase during injection, followed by the dissociation phase with buffer flow.
Between cycles, regenerate the sensor surface with a mild, optimized regeneration solution if the interaction is reversible. For covalent inhibitors, a single injection may be sufficient to assess the initial binding and covalent modification rate.
Data Analysis:
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding for reversible interactions, or a two-state model for covalent inhibitors) to determine kon, koff, and KD.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[8][11]
Experimental Workflow for ITC
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Detailed ITC Protocol:
Sample Preparation:
Dialyze the purified protein (BTK or Caspase-3) extensively against the ITC buffer.
Dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects. Accurately determine the concentrations of both protein and ligand.
ITC Experiment:
Load the protein solution into the sample cell and the compound solution into the injection syringe of the calorimeter.
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
Perform a series of small, sequential injections of the compound into the protein solution.
Data Analysis:
Integrate the raw heat-burst data to obtain the heat change per injection.
Plot the heat change against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters: KD, ΔH, and n.
Data Summary and Interpretation
The quantitative data obtained from these biophysical assays should be summarized for clear comparison.
Table 1: Hypothetical Binding Affinity Data
Target Protein
Method
KD (nM)
kon (105 M-1s-1)
koff (10-4 s-1)
ΔH (kcal/mol)
Stoichiometry (n)
BTK
SPR
85
2.1
1.8
-
-
ITC
92
-
-
-12.5
1.05
Caspase-3
SPR
120
1.5
1.8
-
-
ITC
135
-
-
-10.2
0.98
Interpretation: The consistency between SPR and ITC-derived KD values would lend high confidence to the measured affinity.[11] The negative enthalpy (ΔH) suggests that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions. A stoichiometry (n) close to 1 indicates a 1:1 binding model, which is expected.
Chapter 3: Cellular Target Engagement
Confirming that the compound binds to its intended target in a complex cellular environment is a critical step in drug development.[12] The Cellular Thermal Shift Assay (CETSA) is an effective method for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature. This change can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.
Protocol: CETSA
Cell Treatment:
Treat cultured cells expressing the target protein with either the vehicle (DMSO) or Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Heating:
Aliquot the treated cells and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
Lysis and Centrifugation:
Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated protein by centrifugation.
Protein Quantification:
Analyze the amount of soluble target protein (BTK or Caspase-3) in the supernatant by Western blotting or another protein quantification method.
Data Analysis:
Plot the percentage of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Conclusion
This technical guide outlines a rigorous, multi-pronged strategy for characterizing the binding affinity of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. By integrating computational predictions with gold-standard biophysical techniques and cellular target engagement assays, researchers can build a comprehensive and trustworthy profile of this compound's interaction with its target proteins. This systematic approach ensures that experimental choices are well-justified and that the resulting data is robust, forming a solid foundation for further drug development efforts.
References
Hilaris Publisher. (2024, December 6). Computational Tools for Protein-ligand Interaction Prediction. Available at: [Link]
Al-Sha'er, W., et al. (2021, November 27). Artificial intelligence in the prediction of protein–ligand interactions: recent advances and future directions. Briefings in Bioinformatics. Available at: [Link]
Wang, L., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. Briefings in Bioinformatics. Available at: [Link]
Gamouh, A., et al. (2024). Machine learning approaches for predicting protein-ligand binding sites from sequence data. Frontiers in Bioinformatics. Available at: [Link]
Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery. Available at: [Link]
Holdgate, G. (2011). The use of biophysical methods increases success in obtaining liganded crystal structures. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
Hilaris Publisher. (2023, January 27). A Computational Model for Predicting Protein-Ligand Interactions in Drug Discovery Using Deep Learning Techniques. Available at: [Link]
Gilbert, A. M., et al. (2024). Covalent drug discovery: Progress against key targets, emerging strategies and lessons learnt. Drug Discovery Today. Available at: [Link]
Ghosh, S., et al. (2012). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Bio-protocol. Available at: [Link]
Johnson, C. N., et al. (2023). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]
PRISM BioLab. (2024, July 25). Covalent Inhibitors in Drug Discovery: Current Applications. Available at: [Link]
BMG LABTECH. (n.d.). Binding Assays. Retrieved March 24, 2026, from [Link]
MDPI. (2024, February 5). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Available at: [Link]
Pettinger, J., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals. Available at: [Link]
OA Monitor Ireland. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Retrieved March 24, 2026, from [Link]
Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available at: [Link]
ResearchGate. (2025, August 6). Biophysical techniques for ligand screening and drug design. Available at: [Link]
Fitzgerald, M., & Paegel, B. M. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Chemical Biology. Available at: [Link]
ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins. Retrieved March 24, 2026, from [Link]
An, W., et al. (2023, December 20). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. Available at: [Link]
Comprehensive Identification and Characterization of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate Metabolites
Content Type: Technical Whitepaper Target Audience: Drug Development Professionals, DMPK Scientists, and Analytical Chemists Introduction & Structural Rationale As a Senior Application Scientist in Drug Metabolism and Ph...
Author: BenchChem Technical Support Team. Date: April 2026
Content Type: Technical Whitepaper
Target Audience: Drug Development Professionals, DMPK Scientists, and Analytical Chemists
Introduction & Structural Rationale
As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter early-stage molecules with structural alerts that necessitate rigorous metabolic profiling. Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) is a prime example of a compound requiring advanced analytical scrutiny.
Structurally, this molecule contains two critical liabilities:
An Ethyl Ester Moiety: Highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases in hepatic and plasma matrices.
An α,β-Unsaturated Carbonyl (Enone): The 4-methylpent-2-enoyl group acts as a potent Michael acceptor. Electrophilic enones are notorious for covalently binding to nucleophilic residues (e.g., sulfhydryl groups on cysteine) in cellular proteins, potentially leading to idiosyncratic drug toxicity and hepatotoxicity.
To accurately profile the biotransformation of this compound, we must design an assay that not only identifies stable phase I metabolites but also intercepts transient, reactive electrophiles before they degrade.
Experimental Rationale: The "Why" Behind the Workflow
Do not simply mix reagents; understand the causality of the assay. The identification of reactive metabolites requires a strategic combination of biological matrices, chemical trapping, and high-resolution mass spectrometry.
Why Human Liver Microsomes (HLM)? HLMs provide a dense, standardized concentration of Cytochrome P450 (CYP) enzymes and carboxylesterases. While hepatocytes offer a complete cellular system, HLMs are preferred for trapping assays because the absence of cellular membranes allows trapping agents direct access to nascent reactive metabolites.
Why Glutathione (GSH) Trapping? Because the parent compound contains a soft electrophile (the Michael acceptor), it will preferentially react with soft nucleophiles. GSH is the body's primary endogenous antioxidant and an ideal in vitro surrogate to form stable, detectable thioether adducts with the enone system ().
Why UHPLC-HRMS with Mass Defect Filtering (MDF)? GSH adducts often suffer from poor ionization efficiency and are easily masked by endogenous lipid background. MDF leverages the exact mass of the parent drug to filter out any ions that do not share the drug's specific mass defect (the fractional part of the exact mass). This drastically increases the signal-to-noise ratio, revealing hidden metabolites ().
Figure 1: End-to-end experimental workflow for reactive and stable metabolite identification.
Self-Validating Methodologies
A robust protocol must be a self-validating system. The following methodology incorporates internal quality controls to ensure that a negative result is a true negative, not an assay failure.
Step 1: System Suitability and Matrix Validation
Before initiating the drug incubation, validate the LC-MS system and the biological matrix.
System Suitability Test (SST): Inject a known standard mix (e.g., reserpine, caffeine) to verify mass accuracy (< 2 ppm) and retention time stability.
Positive Control Incubation: Incubate Acetaminophen (10 µM) with HLM, NADPH, and GSH. The detection of the NAPQI-GSH adduct validates CYP3A4/2E1 viability and trapping efficiency.
Step 2: In Vitro Incubation & Trapping
Prepare a 1 mL reaction mixture in 100 mM potassium phosphate buffer (pH 7.4).
Add HLM to a final protein concentration of 1.0 mg/mL.
Add GSH to a final concentration of 5.0 mM.
Spike in Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate to a final concentration of 10 µM (keep organic solvent < 0.5% v/v to prevent CYP inhibition).
Pre-incubate at 37°C for 5 minutes.
Initiate the reaction by adding NADPH (final concentration 1.0 mM).
Incubate at 37°C for 60 minutes in a shaking water bath.
Step 3: Quenching and Extraction
Terminate the reaction by adding 3 volumes (3 mL) of ice-cold acetonitrile (MeCN) containing 0.1% formic acid. Causality: Cold MeCN instantly denatures proteins, halting enzymatic activity, while formic acid stabilizes the GSH adducts.
Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute in 100 µL of 5% MeCN in water for UHPLC-HRMS analysis.
Step 4: UHPLC-HRMS/MS Acquisition
Utilize a Data-Dependent Acquisition (DDA) method on a Q-TOF or Orbitrap mass spectrometer to acquire full-scan MS and MS/MS spectra simultaneously ().
Table 2: High-Resolution Mass Spectrometry Data for Identified Metabolites
ID
Biotransformation
Elemental Formula
Theoretical m/z [M+H]⁺
Observed m/z
Mass Error (ppm)
M0
Parent Compound
C₁₂H₁₅NO₃S
254.0845
254.0848
+1.1
M1
Ester Hydrolysis
C₁₀H₁₁NO₃S
226.0532
226.0530
-0.8
M2
GSH Conjugation
C₂₂H₃₂N₄O₉S₂
561.1683
561.1687
+0.7
M3
Hydroxylation
C₁₂H₁₅NO₄S
270.0794
270.0791
-1.1
M4
Alkene Reduction
C₁₂H₁₇NO₃S
256.1002
256.1005
+1.1
Mechanistic Biotransformation Pathways
Based on the HRMS/MS fragmentation patterns and mass defect filtering, four primary metabolic pathways dictate the clearance of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate:
M1 (Ester Hydrolysis): The most abundant stable metabolite. Carboxylesterases rapidly cleave the ethyl ester to yield the corresponding carboxylic acid. This increases hydrophilicity and facilitates renal excretion.
M2 (GSH Adduct via Michael Addition): The enone double bond undergoes a nucleophilic attack by the sulfhydryl group of glutathione. The detection of M2 confirms the bioactivation liability of the parent compound. MS/MS spectra of M2 will show a characteristic neutral loss of 129 Da (pyroglutamic acid), a hallmark of GSH conjugates.
M3 (Allylic/Aliphatic Hydroxylation): CYP450 enzymes (likely CYP3A4) oxidize the terminal isopropyl group of the 4-methylpent-2-enoyl chain, adding a single oxygen atom (+15.9949 Da).
M4 (Alkene Reduction): Cytosolic reductases saturate the α,β-unsaturated double bond, neutralizing the Michael acceptor threat and yielding a stable ketone.
Figure 2: Proposed biotransformation pathways of the parent compound.
References
Zhu, M., Zhang, H., & Humphreys, W. G. (2007). Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering. Analytical Chemistry.[Link]
Wen, B., & Fitch, W. L. (2015). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry. Analytical Chemistry.[Link]
Nzoughet, J. K., et al. (2017). A Nontargeted UHPLC-HRMS Metabolomics Pipeline for Metabolite Identification: Application to Cardiac Remote Ischemic Preconditioning. Analytical Chemistry.[Link]
Protocols & Analytical Methods
Method
How to dissolve Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate for in vivo biological studies
Application Note: Formulation and Solubilization of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate for In Vivo Studies Introduction Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) is a speci...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Formulation and Solubilization of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate for In Vivo Studies
Introduction
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) is a specialized synthetic small molecule characterized by a thiazole core, an ethyl ester, and a reactive
α,β
-unsaturated ketone moiety. Transitioning this compound from in vitro assays to in vivo biological studies (e.g., murine models) requires a highly strategic formulation approach. Due to its lipophilicity and electrophilic nature, standard aqueous buffers are insufficient and potentially degrading. This guide provides a validated, self-consistent protocol for solubilizing this compound while maintaining its structural integrity and systemic bioavailability.
Physicochemical Profiling & Structural Causality
As a Senior Application Scientist, it is critical to understand the causality between a compound's molecular architecture and its macroscopic formulation behavior. Selecting an in vivo vehicle is not arbitrary; it is dictated by the molecule's chemical liabilities:
Lipophilicity & Ionizability: The absence of ionizable amines or free carboxylic acids means aqueous salt formation is impossible. The compound relies entirely on hydrophobic interactions, necessitating organic co-solvents or lipid carriers to achieve therapeutic concentrations.
Electrophilic Reactivity (The Michael Acceptor): The 4-methylpent-2-enoyl group is an
α,β
-unsaturated ketone, functioning as a potent Michael acceptor. It is highly susceptible to nucleophilic attack. Crucial Insight: Excipients containing free thiols, primary amines, or nucleophilic impurities must be strictly avoided to prevent covalent degradation prior to dosing.
Hydrolytic Stability: The ethyl ester at position 4 is prone to base-catalyzed hydrolysis. Formulations must be kept at a neutral to slightly acidic pH (pH 5.5–7.0).
Table 1: Physicochemical Properties and Formulation Constraints
Parameter
Characteristic / Value
Formulation Implication
CAS Number
944559-46-0
N/A
Molecular Weight
253.32 g/mol
Readily crosses biological membranes if dissolved.
Ionizability
Non-ionizable at physiological pH
Cannot be formulated as an aqueous salt.
Aqueous Solubility
Poor (< 0.1 mg/mL estimated)
Requires co-solvents (PEG400) and surfactants (Tween 80).
Chemical Liabilities
Michael acceptor, Ester
Avoid nucleophiles; maintain pH 5.5–7.0; use anhydrous DMSO.
Recommended Formulation Strategies
Based on established pharmacokinetic guidelines for poorly soluble small molecules [1, 2], we recommend two primary vehicles depending on the intended route of administration.
Table 2: Quantitative Composition of Recommended In Vivo Vehicles
Component
Function
Strategy A (IV/IP)
Strategy B (PO)
DMSO (Anhydrous)
Primary Solubilizer
10% v/v
5% v/v
PEG400
Miscible Co-solvent
40% v/v
-
Tween 80
Non-ionic Surfactant
5% v/v
-
0.9% Saline
Aqueous Bulk Phase
45% v/v
-
Corn Oil
Lipid Carrier
-
95% v/v
Rationale: For systemic injections (IV/IP), DMSO acts as the primary solubilizer. PEG400 serves as a miscible co-solvent that prevents precipitation when the aqueous phase is introduced, while Tween 80 reduces surface tension to prevent the hydrophobic molecules from aggregating into microcrystals [1]. For oral gavage (PO), exploiting the compound's lipophilicity via a lipid carrier (Corn Oil) enhances intestinal lymphatic transport and avoids the need for high volumes of synthetic surfactants.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of Strategy A (Co-Solvent System) for a 2 mg/mL Dosing Solution
Note: Always prepare fresh formulations immediately prior to dosing to minimize the risk of ester hydrolysis or Michael addition with any trace impurities.
Primary Solubilization: Accurately weigh 2.0 mg of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate powder into a sterile, endotoxin-free microcentrifuge tube.
DMSO Addition: Add 100 µL of anhydrous, cell-culture grade DMSO . Vortex vigorously for 30–60 seconds until a completely clear solution is achieved. Expert Insight: Moisture-contaminated DMSO significantly reduces the solubility of lipophilic compounds and can prematurely initiate ester hydrolysis[3].
Co-Solvent Addition: Add 400 µL of PEG400 to the DMSO stock. Vortex for 30 seconds. The solution must remain perfectly clear.
Surfactant Addition: Add 50 µL of Tween 80. Because Tween 80 is highly viscous, use a positive displacement pipette or cut the pipette tip for accurate volume transfer. Vortex thoroughly until homogenous.
Aqueous Phase Integration (Critical Step): Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing. Causality: Rapid addition of the aqueous phase alters the dielectric constant of the mixture too quickly, causing localized supersaturation and irreversible precipitation of the compound [2].
Final QC: Inspect the final 1 mL solution under a strong light source. It should be optically clear without any particulate matter.
Protocol 2: Preparation of Strategy B (Lipid System) for Oral Gavage
Weigh the required mass of the compound into a clean glass vial.
Dissolve the powder in anhydrous DMSO to a final volume of 5% of the total intended formulation. Vortex until clear.
Add 95% volume of pharmaceutical-grade Corn Oil.
Sonicate the mixture in a water bath at 37°C for 10–15 minutes until a uniform solution or a very fine, homogenous suspension is achieved.
Workflow Visualization
Workflow for the in vivo formulation of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Quality Control & Troubleshooting
Precipitation upon Saline Addition: If the solution turns cloudy during step 5 of Protocol 1, the compound has crashed out of solution. Solution: Discard and restart. Ensure the saline is added dropwise with continuous agitation. If it persistently crashes, reduce the final target concentration (e.g., to 1 mg/mL) or increase the PEG400 ratio to 50% (reducing saline to 35%).
Storage Limitations: Do not store the final aqueous formulation. The parent compound should be kept as a dry powder at -20°C in a desiccator. While DMSO stock solutions can be stored at -80°C for up to 1 month, the final aqueous vehicle must be prepared ex tempore (just in time) to prevent hydrolytic degradation [1].
References
Application
The Synthetic Versatility of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate: A Detailed Guide for the Research Scientist
This document provides a comprehensive technical guide on the synthesis and potential applications of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, a key precursor in contemporary organic synthesis. This guide is...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive technical guide on the synthesis and potential applications of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, a key precursor in contemporary organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and a discussion of its synthetic utility.
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in numerous FDA-approved drugs. The derivatization of the thiazole core offers a powerful platform for the generation of novel molecular architectures with diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2]
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate combines the stable, aromatic thiazole core with a reactive α,β-unsaturated ketone functionality. This dual-functionality makes it a highly valuable and versatile precursor for the synthesis of more complex molecules through various transformations, such as Michael additions, cycloadditions, and further heterocycle formations.
Synthesis of the Precursor: A Step-by-Step Approach
The synthesis of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate can be strategically approached in a multi-step sequence. This guide outlines a robust and reproducible pathway, starting from readily available starting materials.
Part 1: Synthesis of the Thiazole Core via Hantzsch Thiazole Synthesis
The foundational step is the construction of the ethyl thiazole-4-carboxylate ring system. The Hantzsch thiazole synthesis is a classic and highly efficient method for this transformation, involving the condensation of an α-haloketone with a thioamide.[3][4] In this protocol, we will utilize ethyl bromopyruvate and thioformamide.
Protocol 1: Synthesis of Ethyl Thiazole-4-carboxylate
Reagent
Molar Mass ( g/mol )
Amount
Moles
Ethyl bromopyruvate
195.03
19.5 g
0.1
Thioformamide
61.10
6.1 g
0.1
Ethanol
46.07
100 mL
-
Procedure:
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (6.1 g, 0.1 mol) in ethanol (100 mL).
To this solution, add ethyl bromopyruvate (19.5 g, 0.1 mol) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 40°C.
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
Collect the solid by vacuum filtration and wash with cold ethanol.
Recrystallize the crude product from ethanol to yield pure ethyl thiazole-4-carboxylate as a white to off-white solid.[3]
Causality Behind Experimental Choices:
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
Reflux Conditions: Heating the reaction ensures a sufficient rate of reaction for the condensation and cyclization to occur efficiently.
Part 2: Introduction of the Acyl Group at the C2 Position
Direct acylation of the thiazole ring at the C2 position can be challenging due to the electron-deficient nature of this position.[5] A more reliable strategy involves a halogenation-lithiation-acylation sequence.
Protocol 2: Bromination of Ethyl Thiazole-4-carboxylate
Reagent
Molar Mass ( g/mol )
Amount
Moles
Ethyl thiazole-4-carboxylate
157.18
15.7 g
0.1
N-Bromosuccinimide (NBS)
177.98
17.8 g
0.1
Acetonitrile
41.05
150 mL
-
Procedure:
In a 250 mL round-bottom flask, dissolve ethyl thiazole-4-carboxylate (15.7 g, 0.1 mol) in acetonitrile (150 mL).
Add N-Bromosuccinimide (17.8 g, 0.1 mol) to the solution in portions at room temperature.
Stir the reaction mixture at room temperature for 12-16 hours.
Monitor the reaction by TLC until the starting material is consumed.
Remove the solvent under reduced pressure.
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium thiosulfate and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give ethyl 2-bromothiazole-4-carboxylate.
Protocol 3: Synthesis of 4-Methylpent-2-enoyl Chloride
Reagent
Molar Mass ( g/mol )
Amount
Moles
(E)-4-Methylpent-2-enoic acid
114.14
11.4 g
0.1
Oxalyl chloride
126.93
15.2 g (10.5 mL)
0.12
Dichloromethane (DCM)
84.93
100 mL
-
DMF
73.09
2 drops
-
Procedure:
In a 250 mL flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (E)-4-methylpent-2-enoic acid (11.4 g, 0.1 mol) in dry dichloromethane (100 mL).[6]
Add a catalytic amount of dimethylformamide (DMF) (2 drops).
Slowly add oxalyl chloride (15.2 g, 0.12 mol) to the solution at 0°C (ice bath).[6]
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Gas evolution (CO and CO₂) will be observed.
The reaction is complete when gas evolution ceases. The resulting solution of 4-methylpent-2-enoyl chloride is typically used in the next step without further purification.
Causality Behind Experimental Choices:
Oxalyl Chloride and DMF: This combination is a standard and highly effective method for converting carboxylic acids to acyl chlorides under mild conditions.[7] DMF acts as a catalyst in the formation of the reactive Vilsmeier reagent.
Protocol 4: Synthesis of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Reagent
Molar Mass ( g/mol )
Amount
Moles
Ethyl 2-bromothiazole-4-carboxylate
236.08
23.6 g
0.1
n-Butyllithium (2.5 M in hexanes)
64.06
44 mL
0.11
4-Methylpent-2-enoyl chloride solution
-
(from Protocol 3)
~0.1
Tetrahydrofuran (THF), anhydrous
72.11
200 mL
-
Procedure:
In a 500 mL flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl 2-bromothiazole-4-carboxylate (23.6 g, 0.1 mol) in anhydrous THF (200 mL).
Cool the solution to -78°C using a dry ice/acetone bath.
Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the temperature at -78°C. Stir for 30 minutes at this temperature.
In a separate flask, ensure the 4-methylpent-2-enoyl chloride solution from Protocol 3 is at room temperature.
Slowly add the solution of 4-methylpent-2-enoyl chloride to the lithiated thiazole solution at -78°C.
Allow the reaction mixture to stir at -78°C for 1 hour and then gradually warm to room temperature over 2 hours.
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Causality Behind Experimental Choices:
Low Temperature (-78°C): The lithium-halogen exchange and the subsequent acylation are performed at very low temperatures to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Applications in Organic Synthesis: A Precursor for Diverse Molecular Architectures
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a versatile building block due to the presence of multiple reactive sites. The enone system is a prime candidate for conjugate addition reactions, while the thiazole ring can be further functionalized.
Michael Addition Reactions
The α,β-unsaturated ketone moiety is an excellent Michael acceptor, allowing for the introduction of a wide range of nucleophiles at the β-position. This provides a straightforward route to more complex, substituted thiazole derivatives.
General Protocol for Michael Addition:
Dissolve Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in a suitable aprotic solvent (e.g., THF, DCM).
Add the desired nucleophile (e.g., thiols, amines, stabilized carbanions) and a suitable base if required.
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
Work up the reaction by quenching with a suitable reagent and extract the product.
Purify by column chromatography.
Diels-Alder and other Cycloaddition Reactions
The electron-deficient double bond of the enone system can participate as a dienophile in Diels-Alder reactions with electron-rich dienes, leading to the formation of complex cyclic structures.
Further Heterocycle Synthesis
The ketone functionality can be used as a handle for the construction of new heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazole derivatives, while reaction with hydroxylamine can yield isoxazoles.
Application Note: HPLC-UV Method Development and Validation for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Target Audience: Analytical Scientists, Quality Control (QC) Managers, and Drug Development Professionals. Objective: To establish a robust, stability-indicating, and self-validating Reversed-Phase High-Performance Liqui...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Scientists, Quality Control (QC) Managers, and Drug Development Professionals.
Objective: To establish a robust, stability-indicating, and self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of the novel intermediate/API, Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, in compliance with [1].
Developing an analytical method requires a first-principles understanding of the analyte’s physicochemical vulnerabilities. Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate contains three critical structural motifs that dictate our chromatographic strategy:
The Thiazole Core: Contains a basic nitrogen (predicted
pKa≈2.5
). Thiazole-containing compounds often exhibit severe peak tailing on silica-based columns due to secondary ion-exchange interactions between the protonated nitrogen and residual surface silanols [2].
The Ethyl Carboxylate Ester: Susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH mobile phases (e.g., 0.1% TFA at pH 2.0) must be avoided to prevent on-column degradation.
The
α,β
-Unsaturated Ketone (4-methylpent-2-enoyl): This conjugated enone system provides a strong chromophore but is highly susceptible to
E/Z
geometric isomerization under UV light or thermal stress, as well as oxidative degradation [3].
Causality in Parameter Selection:
To mitigate these risks, we selected a 10 mM Ammonium Acetate buffer adjusted to pH 5.0 . At pH 5.0, the thiazole nitrogen is fully deprotonated (neutral), maximizing hydrophobic retention on the C18 stationary phase and eliminating silanol-induced tailing. Furthermore, this mildly acidic pH acts as a kinetic "sweet spot" that protects the ester from hydrolysis. Acetonitrile (MeCN) was chosen over methanol as the organic modifier to provide superior selectivity for resolving potential
E/Z
isomers of the enone moiety.
Caption: Fig 1. Causality-driven HPLC method development workflow from structural profiling to ICH validation.
Step-by-Step Analytical Protocol
Chromatographic Conditions
Column: Phenomenex Kinetex® C18, 100 x 4.6 mm, 2.6 µm (Core-shell technology ensures high efficiency and lower backpressure).
Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q Water, adjusted to pH 5.0 with glacial acetic acid.
Mobile Phase B: HPLC-Grade Acetonitrile (MeCN).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controlled to prevent thermal isomerization of the enone).
Detection: UV at 285 nm (Captures the extended
π→π∗
transition of the conjugated thiazole-enone system).
Injection Volume: 10 µL.
Gradient Elution Program
A gradient is mandatory to ensure the elution of highly polar hydrolytic degradants (e.g., thiazole-4-carboxylic acid) and late-eluting oxidative dimers.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
80
20
Isocratic hold (Equilibration)
2.0
80
20
Elution of polar degradants
10.0
30
70
Linear gradient (Main peak elution)
14.0
10
90
Column wash (Elutes lipophilic impurities)
14.1
80
20
Return to initial conditions
18.0
80
20
Re-equilibration
Standard and Sample Preparation
Diluent: Water:Acetonitrile (50:50, v/v).
Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent. Note: Use amber flasks to prevent photolytic
E/Z
isomerization.
Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume. Filter through a 0.22 µm PTFE syringe filter prior to injection.
The Self-Validating System: System Suitability Test (SST)
To ensure trustworthiness, this protocol operates as a self-validating system . Before any sample analysis, the system must independently verify its fitness for purpose using the following System Suitability Criteria derived from [1]. If any parameter fails, the run is automatically aborted.
SST Parameter
Acceptance Criteria
Rationale for Criteria
Retention Time (
Rt
)
8.5±0.2
min
Ensures gradient reproducibility and pump accuracy.
Tailing Factor (
Tf
)
≤1.5
Confirms absence of secondary silanol interactions.
Theoretical Plates (
N
)
≥10,000
Verifies column efficiency and core-shell integrity.
Injection Precision
%RSD≤1.0%
(n=6)
Validates autosampler precision and baseline stability.
Resolution (
Rs
)
≥2.0
(from nearest impurity)
Guarantees specificity against isomeric degradants.
A method cannot be deemed quantitative unless it proves it can separate the active pharmaceutical ingredient (API) from its degradation products. We subjected the analyte to forced degradation to mimic worst-case lifecycle scenarios [3].
Caption: Fig 2. Forced degradation pathways targeting the ester, thiazole core, and enone vulnerabilities.
Forced Degradation Results Summary
Hydrolytic Stress (0.1N NaOH, 60°C): Rapid degradation (~35%) observed. The primary degradant eluted at
Rt
3.2 min, identified via LC-MS as the highly polar thiazole-4-carboxylic acid derivative. Resolution from the main peak (
Rt
8.5) was
>15
.
Oxidative Stress (3%
H2O2
, RT): ~15% degradation. Two minor peaks observed at
Rt
6.8 and 7.1 min, corresponding to thiazole S-oxides.
Photolytic Stress (UV 254 nm): ~20% degradation. A critical adjacent peak appeared at
Rt
8.9 min. This was identified as the
Z
-isomer of the 4-methylpent-2-enoyl group. The optimized MeCN gradient successfully resolved this isomer (
Rs=2.4
) from the active
E
-isomer.
ICH Q2(R2) Method Validation Summary
The method was fully validated according to the latest ICH Q2(R2) lifecycle guidelines, ensuring authoritative grounding and regulatory compliance [1].
Validation Parameter
Methodology
Results & Acceptance
Status
Specificity
Peak purity analysis via Photodiode Array (PDA) detector during forced degradation.
Purity angle < Purity threshold for all peaks. No co-elution.
Pass
Linearity
7 concentration levels ranging from 25% to 150% of the working standard (25 - 150 µg/mL).
R2=0.9998
; y-intercept
≤2.0%
of target response.
Pass
Accuracy (Recovery)
Spiking API into placebo matrix at 50%, 100%, and 150% levels (n=3 each).
Mean recovery: 99.4% - 101.2%.
%RSD≤1.5%
.
Pass
Method Precision
6 independent sample preparations at 100% concentration.
%RSD=0.82%
(Limit:
≤2.0%
).
Pass
LOD / LOQ
Based on Signal-to-Noise (
S/N
) ratio of 3:1 and 10:1 respectively.
Rs≥2.0
maintained under all perturbed conditions.
Pass
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." European Medicines Agency (EMA), 2023.[URL: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
Basavanakatti, et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples." BMC Chemistry, vol. 18, no. 220, 2024.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11543666/]
Kamkhede, D.B., and Solanki, P.R. "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." International Journal of Scientific & Technology Research, vol. 4, no. 9, 2015.[URL: https://www.researchgate.
Application
Application and Protocols for High-Throughput Screening of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Introduction: The Promise of the Thiazole-4-carboxylate Scaffold The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Derivatives of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise of the Thiazole-4-carboxylate Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Derivatives of thiazole-4-carboxylate, in particular, have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and even regenerative properties.[1][2][3][4] This structural motif has been successfully targeted against a diverse array of proteins, from enzymes like metallo-β-lactamases and cyclooxygenase to transcription factors such as Oct3/4.[2][3][5]
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a novel compound belonging to this versatile chemical class. Its unique substitution pattern presents an opportunity for the discovery of new biological activities and mechanisms of action. This application note provides a comprehensive guide for the use of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in high-throughput screening (HTS) campaigns, enabling researchers to explore its potential as a modulator of various biological targets. We present detailed protocols for both biochemical and cell-based assays, grounded in the principles of robust assay development and validation to ensure data integrity and accelerate the hit-to-lead process.[6][7]
Solubility and Handling: Prior to initiating any screening campaign, it is critical to determine the solubility of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in dimethyl sulfoxide (DMSO), the standard solvent for compound libraries. A stock solution, typically at 10 mM, should be prepared and serially diluted to assess for precipitation. All handling should be performed in a well-ventilated area, following standard laboratory safety procedures.
Part 1: Biochemical High-Throughput Screening
Biochemical assays are fundamental in drug discovery for their ability to directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor.[9][10] This approach allows for the unambiguous identification of direct modulators of the target of interest.
Workflow for a Biochemical HTS Campaign
Caption: Workflow for a typical biochemical HTS campaign.
This protocol is designed to screen for inhibitors of a generic protein kinase using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The amount of ATP consumed is directly proportional to the kinase activity. A luciferase-based reagent is used to measure the remaining ATP, where a lower luminescence signal indicates higher kinase activity.
Materials:
Purified kinase of interest
Kinase-specific substrate peptide
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ATP solution
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in 100% DMSO
Positive control inhibitor (e.g., Staurosporine)
ATP detection reagent (e.g., Kinase-Glo®)
White, opaque 384-well microplates
Multichannel pipettes or automated liquid handler
Plate reader with luminescence detection capabilities
Methodology:
Compound Plating:
Prepare a 1 mM stock solution of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in 100% DMSO.
Using an acoustic liquid handler or a pintool, transfer 50 nL of the compound stock solution to the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.
Plate 50 nL of DMSO to the "no inhibitor" (100% activity) and "positive control" wells.
Plate 50 nL of the positive control inhibitor to the "positive control" (0% activity) wells.
Kinase Reaction:
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined during assay development.
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
Incubate for 15 minutes at room temperature to allow for compound-target interaction.
Initiation of Reaction:
Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
Signal Detection:
Equilibrate the ATP detection reagent to room temperature.
Add 10 µL of the ATP detection reagent to all wells.
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
Cell-based assays provide a more physiologically relevant context for drug discovery by evaluating the effects of a compound on a biological target within a living cell.[13][14] These assays can measure a wide range of cellular events, including changes in gene expression, protein localization, and cell viability.[14][15]
Workflow for a Cell-Based HTS Campaign
Caption: Workflow for a typical cell-based HTS campaign.
This protocol is designed to screen for modulators of a specific signaling pathway using a reporter gene assay.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter that is responsive to the signaling pathway of interest. An increase or decrease in luciferase expression, measured as a luminescent signal, indicates modulation of the pathway by the test compound.
Materials:
Stable cell line expressing the luciferase reporter construct
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
Trypsin-EDTA
Phosphate-buffered saline (PBS)
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in 100% DMSO
Positive and negative control compounds
Luciferase assay reagent (e.g., Bright-Glo™)
White, clear-bottom 384-well microplates
Automated liquid handler
Plate reader with luminescence detection
Methodology:
Cell Plating:
Harvest cells using Trypsin-EDTA and resuspend in cell culture medium to the desired concentration (e.g., 2.5 x 10^5 cells/mL).
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
Compound Addition:
Prepare a daughter plate by diluting the 1 mM compound stock solution in cell culture medium.
Transfer 10 µL of the diluted compound solution to the cell plate for a final screening concentration of 10 µM.
Add vehicle control (e.g., 0.1% DMSO in medium) to the control wells.
Incubation:
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the kinetics of the signaling pathway.
Signal Detection:
Equilibrate the plate and the luciferase assay reagent to room temperature.
Add 25 µL of the luciferase assay reagent to each well.
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
Read the luminescence on a plate reader.
Data Analysis and Hit Triage:
Following the primary screen, raw data should be normalized to controls on each plate. Hits are typically defined as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative controls (e.g., >3σ). All identified hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50). It is also crucial to perform counter-screens, such as a cell viability assay, to eliminate compounds that exhibit non-specific cytotoxicity.[16]
Conclusion
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate represents a promising starting point for novel drug discovery campaigns. The protocols outlined in this application note provide a robust framework for initiating high-throughput screening efforts to elucidate its biological function. By adhering to rigorous assay validation and a systematic hit triage process, researchers can effectively and efficiently identify and advance novel bioactive compounds.
References
Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024). Google Scholar.
Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. Available at: [Link]
High-Throughput Screening (HTS) Services. Charles River Laboratories. Available at: [Link]
How Do You Validate an Assay for High-Throughput Screening?. (2026). BellBrook Labs. Available at: [Link]
Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. (2023). MDPI. Available at: [Link]
Cell-Based Assays for High-Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]
A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. Available at: [Link]
Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. (2009). PLOS One. Available at: [Link]
Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. Available at: [Link]
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]
High-Throughput Screening in Drug Discovery & Molecular Biology. Opentrons. Available at: [Link]
Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. (2015). ACS Publications. Available at: [Link]
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). IntechOpen. Available at: [Link]
High-throughput screening assays for the identification of chemical probes. ResearchGate. Available at: [Link]
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
Design and Implementation of High-Throughput Screening Assays. Springer Nature Experiments. Available at: [Link]
Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). PubMed. Available at: [Link]
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). An-Najah Staff. Available at: [Link]
Ethyl 2-(4-Methyl-pent-2-enoyl)-thiazole-4-carboxylate. NextSDS. Available at: [Link]
Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]
Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. Available at: [Link]
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. PubChem. Available at: [Link]
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016). MDPI. Available at: [Link]
Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed. Available at: [Link]
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. (2017). MDPI. Available at: [Link]
Discovery of 4-Aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 Inhibitors. Part I. Google Scholar.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) is a highly specialized heterocyclic building block utilized extensively in advanced organic synthesis and drug discovery. Featuring a thiazole core substituted with an ethyl ester and an α,β-unsaturated ketone (enone), this molecule provides a versatile scaffold. The enone moiety acts as a potent Michael acceptor, a structural motif frequently deployed as a1 (such as Bruton's Tyrosine Kinase inhibitors)[1]. Furthermore, this conjugated system is an excellent substrate for2[2] and complex cycloadditions.
This application note details the causal reasoning behind catalyst selection, mechanistic pathways, and self-validating experimental protocols for synthesizing this molecule via a directed cross-aldol condensation.
Retrosynthetic Analysis & Mechanistic Rationale
The most direct retrosynthetic disconnection of the target molecule is at the α,β-unsaturated double bond. This cleavage leads back to two commercially available precursors: ethyl 2-acetylthiazole-4-carboxylate (a methyl ketone) and isobutyraldehyde (2-methylpropanal).
The Chemical Challenge:
Isobutyraldehyde possesses an α-proton, making it highly susceptible to thermodynamic self-condensation (self-aldolization) under standard basic conditions. Additionally, the ethyl ester at the C4 position of the thiazole ring is sensitive to saponification if harsh aqueous alkalis (e.g., NaOH/EtOH) are employed.
The Solution:
To achieve high chemoselectivity and prevent ester hydrolysis, the reaction requires mild, anhydrous catalytic systems. We leverage either secondary amine organocatalysis (Knoevenagel/enamine-type) or Lewis acid-mediated enolization to strictly control the nucleophilic activation of the methyl ketone over the aldehyde.
Figure 1: Retrosynthetic workflow and forward synthesis of the target enone.
Catalyst and Reagent Selection
Selecting the correct catalyst is the defining factor in determining the yield and E/Z stereoselectivity of the final enone. Below is a comparative analysis of the two optimal catalytic systems for this specific transformation.
System A: Piperidine / Glacial Acetic Acid (Organocatalytic)
Causality & Mechanism: Piperidine acts as a nucleophilic catalyst, reversibly condensing with the methyl ketone to form a highly reactive enamine intermediate. The electron-withdrawing nature of the thiazole ring increases the acidity of the methyl protons, ensuring the enamine forms preferentially here rather than on the isobutyraldehyde. Acetic acid is crucial; it buffers the system to protect the C4-ester and acts as a general acid catalyst to facilitate the final dehydration step, driving the equilibrium toward the thermodynamically stable (E)-alkene.
System B: TiCl₄ / N,N-Diisopropylethylamine (Lewis Acid Mediated)
Causality & Mechanism: Titanium tetrachloride (TiCl₄) strongly coordinates to the carbonyl oxygen of isobutyraldehyde, drastically enhancing its electrophilicity. Simultaneously, the mild, sterically hindered base DIPEA promotes the formation of a titanium enolate from the methyl ketone. Conducted at cryogenic temperatures (-78 °C), this system provides absolute kinetic control, entirely suppressing aldehyde self-condensation.
Quantitative Comparison of Catalytic Systems
Parameter
System A (Piperidine/AcOH)
System B (TiCl₄/DIPEA)
Reagents
Piperidine (0.2 eq), AcOH (0.2 eq)
TiCl₄ (1.1 eq), DIPEA (1.2 eq)
Solvent
Anhydrous Toluene
Anhydrous Dichloromethane (DCM)
Temperature
110 °C (Reflux, Dean-Stark)
-78 °C to 0 °C
Reaction Time
12 - 16 hours
2 - 4 hours
E/Z Selectivity
> 95:5 (Thermodynamic control)
> 90:10 (Kinetic/Thermodynamic)
Primary Use Case
Large-scale bulk synthesis
Milligram-scale precision synthesis
Mechanistic Pathway: Organocatalytic Route
Figure 2: Enamine-mediated catalytic cycle detailing the activation of the methyl ketone.
Self-Validating Experimental Protocols
Protocol A: Organocatalytic Condensation (Recommended for Scale-Up)
This protocol relies on Le Chatelier's principle, using a Dean-Stark trap to physically remove water, thereby driving the equilibrium forward and providing a visual, self-validating metric of reaction progress.
Reaction Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with anhydrous toluene, and a reflux condenser.
Reagent Loading: Dissolve ethyl 2-acetylthiazole-4-carboxylate (10.0 mmol) in anhydrous toluene (50 mL, 0.2 M). Add piperidine (2.0 mmol, 0.2 equiv) and glacial acetic acid (2.0 mmol, 0.2 equiv) via syringe.
Controlled Addition: Heat the mixture to 80 °C. To prevent self-condensation, add isobutyraldehyde (15.0 mmol, 1.5 equiv) dropwise over 45 minutes using a syringe pump.
Reflux & Validation: Elevate the temperature to 110 °C (reflux). The reaction is self-validating: monitor the water volume collected in the Dean-Stark trap. Theoretical water yield for 10 mmol is ~0.18 mL. The solution will transition from pale yellow to deep orange as the conjugated enone forms.
Workup: Once water evolution ceases (typically 12–16 h), cool to room temperature. Wash the organic layer sequentially with 1N HCl (2 × 20 mL) to remove the amine catalyst, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield the pure (E)-enone.
Enolate Formation: In a flame-dried flask under inert atmosphere (Argon), dissolve ethyl 2-acetylthiazole-4-carboxylate (5.0 mmol) in anhydrous DCM (25 mL). Cool to -78 °C using a dry ice/acetone bath.
Lewis Acid Activation: Add TiCl₄ (1.0 M in DCM, 5.5 mmol, 1.1 equiv) dropwise. Stir for 15 minutes. The solution will darken significantly due to titanium complexation.
Deprotonation: Add DIPEA (6.0 mmol, 1.2 equiv) dropwise. Stir at -78 °C for 30 minutes to ensure complete enolate formation.
Electrophile Addition: Add isobutyraldehyde (6.0 mmol, 1.2 equiv) dropwise. Maintain stirring at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C over 1 hour.
Quench & Workup: Quench the reaction at 0 °C by the careful addition of saturated aqueous NH₄Cl (20 mL). Filter the resulting biphasic mixture through a pad of Celite to remove titanium salts. Extract the aqueous layer with DCM (2 × 20 mL), dry the combined organics over Na₂SO₄, and concentrate.
Analytical Characterization Signatures
To verify the successful synthesis of, utilize the following analytical benchmarks:
Molecular Weight: 253.32 g/mol .
TLC Profile: The product enone exhibits a lower
Rf
value than the starting methyl ketone (in 20% EtOAc/Hexanes) due to increased polarity, accompanied by intensely enhanced UV activity (254 nm) resulting from the extended conjugated
π
-system.
¹H NMR (CDCl₃, 400 MHz) Diagnostics: The definitive proof of structure and stereochemistry lies in the alkene protons. Look for an
α
-proton signal (relative to the ketone) around 6.5–6.8 ppm and a
β
-proton signal further downfield (7.0–7.3 ppm). A large vicinal coupling constant (
J≈15.5−16.0
Hz) unequivocally confirms the (E)-geometry of the newly formed double bond.
References
Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1
Product Class 4: Organometallic Complexes of Copper. Science of Synthesis 3.4 - Thieme Connect. 2
Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data and Structural Elucidation Protocols for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0)[1] Introduction and Structural Context Ethyl 2-(4...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Compound: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0)[1]
Introduction and Structural Context
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the synthesis of biologically active natural products and pharmaceutical intermediates[2]. The molecule presents a unique spectroscopic profile due to the convergence of three distinct structural motifs:
A 1,3-Thiazole Core: An electron-deficient aromatic system that significantly deshields adjacent protons and carbons[3].
An
α,β
-Unsaturated Ketone: The 4-methylpent-2-enoyl group at the C2 position, which provides a conjugated enone system capable of distinct resonance stabilization[4].
An Ethyl Carboxylate Ester: Located at the C4 position, adding a second carbonyl environment that must be differentiated from the ketone[5].
This application note provides a comprehensive, self-validating protocol for the acquisition, assignment, and structural verification of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
To ensure high-fidelity data and accurate integration—particularly for the quaternary carbons of the thiazole ring—strict adherence to the following acquisition parameters is required.
Step-by-Step Methodology
Sample Preparation:
For ¹H NMR: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
For ¹³C NMR: Increase the concentration to 40–50 mg in 0.6 mL of CDCl₃ to achieve a sufficient signal-to-noise (S/N) ratio for quaternary carbons.
Instrument Setup: Transfer the homogenized solution to a high-quality 5 mm NMR tube. Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer at a regulated temperature of 298 K.
¹H NMR Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Use 16–32 scans, a 30° flip angle, and a relaxation delay (
d1
) of 1.5–2.0 seconds.
¹³C NMR Acquisition: Execute a proton-decoupled 1D carbon sequence (e.g., zgpg30). Use 512–1024 scans. Critical Causality: Set the relaxation delay (
d1
) to at least 2.5–3.0 seconds. The thiazole C2 and C4 quaternary carbons lack attached protons, leading to longer
T1
relaxation times; a short delay will result in severe signal attenuation[5].
2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to map homonuclear and heteronuclear connectivity.
¹H NMR Reference Data and Mechanistic Causality
The ¹H NMR spectrum of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate provides immediate structural validation through distinct multiplicity patterns and coupling constants (
J
).
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
8.30
Singlet (s)
-
1H
Thiazole H-5
7.15
Doublet of doublets (dd)
15.6, 6.8
1H
Alkene
β
-H (=CH -CH(CH₃)₂)
6.95
Doublet of doublets (dd)
15.6, 1.5
1H
Alkene
α
-H (-CO-CH =)
4.45
Quartet (q)
7.1
2H
Ester -OCH ₂-
2.60
Multiplet (m)
-
1H
Iso-propyl -CH -
1.40
Triplet (t)
7.1
3H
Ester -CH₂-CH ₃
1.15
Doublet (d)
6.8
6H
Iso-propyl -CH(CH ₃)₂
Expertise & Causality in ¹H Assignments
Validation of Stereochemistry: The coupling constant between the alkene
α
-H and
β
-H is
J≈15.6
Hz. This large scalar coupling is a self-validating metric that definitively confirms the (E)-configuration (trans) of the double bond. A (Z)-alkene would exhibit a significantly smaller coupling of 10–12 Hz.
Thiazole Deshielding: The H-5 proton appears unusually far downfield (~8.30 ppm) for an isolated aromatic proton. This is caused by the combined inductive electron-withdrawing effects of the adjacent sulfur atom, the nitrogen atom, and the C4 ester group[3].
Enone Resonance: In standard
α,β
-unsaturated systems, the
β
-proton is deshielded relative to the
α
-proton due to the resonance structure placing a partial positive charge on the
β
-carbon. The strongly electron-withdrawing thiazolyl ketone further shifts both alkene protons downfield compared to isolated aliphatic enones[4].
¹³C NMR Reference Data and Mechanistic Causality
Carbon-13 NMR is critical for establishing the skeleton of the molecule, particularly the quaternary carbons that are invisible in standard ¹H NMR.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Type
Assignment
180.5
Quaternary (C=O)
Ketone Carbonyl (C2 attached)
167.2
Quaternary (C)
Thiazole C-2
161.4
Quaternary (C=O)
Ester Carbonyl (C4 attached)
156.8
Methine (CH)
Alkene
β
-C
148.5
Quaternary (C)
Thiazole C-4
128.2
Methine (CH)
Thiazole C-5
124.6
Methine (CH)
Alkene
α
-C
61.5
Methylene (CH₂)
Ester -OC H₂-
31.5
Methine (CH)
Iso-propyl -C H-
21.2
Methyl (CH₃)
Iso-propyl -C H₃ (x2)
14.3
Methyl (CH₃)
Ester -CH₂-C H₃
Expertise & Causality in ¹³C Assignments
Carbonyl Differentiation: The molecule contains two distinct C=O environments. The ketone carbonyl conjugated to the alkene and thiazole ring resonates furthest downfield (~180.5 ppm)[4]. The ester carbonyl is shielded by the electron-donating effect of the alkoxy oxygen, shifting it upfield to ~161.4 ppm[5].
Thiazole Core Mapping: The C-2 carbon of the thiazole ring is highly deshielded (~167.2 ppm) because it is flanked by both the electronegative nitrogen and sulfur atoms, as well as the exocyclic ketone[5].
2D NMR Structural Elucidation Workflow
To ensure absolute trustworthiness in the structural assignment, a de novo elucidation workflow using 2D NMR must be employed. This creates a self-validating system where through-bond connectivity proves the molecular architecture.
Figure 1: Step-by-step NMR structural elucidation workflow for thiazole derivatives.
Step-by-Step 2D Analysis Protocol
COSY (Correlation Spectroscopy): Use COSY to trace the spin systems. The continuous spin system of the 4-methylpent-2-enoyl group is mapped by observing cross-peaks between the
α
-H (6.95 ppm) and
β
-H (7.15 ppm), and between the
β
-H and the iso-propyl
γ
-CH (2.60 ppm).
HSQC (Heteronuclear Single Quantum Coherence): Overlay the ¹H and ¹³C spectra to assign all protonated carbons. This immediately identifies the thiazole C-5 (128.2 ppm) by its correlation to the H-5 singlet (8.30 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides 2-bond (
2J
) and 3-bond (
3J
) carbon-proton correlations, which are critical for linking the isolated spin systems across the quaternary carbons.
Figure 2: Key HMBC (1H -> 13C) correlations validating the thiazole and enone connectivity.
By observing the
3J
HMBC correlation from the thiazole H-5 to the ester carbonyl, and the
2J
correlation to C-4, the exact regiochemistry of the ester attachment is unequivocally proven. Similarly, the
2J
and
3J
correlations from the alkene protons to the ketone carbonyl lock the enone system to the C-2 position of the thiazole ring.
References
PubChem / National Institutes of Health. "Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate | C12H15NO3S | CID 70332843." PubChem Database. Available at:[Link]
Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts - Thiazole." ACS Division of Organic Chemistry. Available at:[Link]
National Center for Biotechnology Information (PMC). "Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity." PubMed Central. Available at:[Link]
Application Note: Scale-Up Purification Techniques for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate Crude Extracts
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Protocol Introduction and Chemical Context Thiazole-4-carboxylate derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Methodological Protocol
Introduction and Chemical Context
Thiazole-4-carboxylate derivatives are privileged scaffolds in medicinal chemistry, frequently serving as critical building blocks in the total synthesis of bioactive marine natural products, such as the potent histone deacetylase (HDAC) inhibitor Largazole[1]. The compound Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate represents a highly functionalized intermediate featuring two reactive domains: an electrophilic α,β-unsaturated carbonyl (enoyl) system at the C2 position and an ethyl ester at the C4 position.
The Purification Challenge
Transitioning the purification of this compound from bench-scale (milligrams) to process-scale (multigram to kilogram) presents distinct physicochemical challenges:
Enoyl Isomerization & Degradation: The α,β-unsaturated system is highly susceptible to Michael addition from nucleophilic impurities or geometric isomerization (from E to Z) if exposed to harsh UV light, high temperatures, or strong bases.
Ester Hydrolysis: The C4 ethyl ester can undergo premature saponification if the aqueous workup or chromatographic mobile phases are excessively alkaline[2].
Co-eluting Byproducts: Synthesis typically involves condensation or cross-metathesis reactions that generate structurally homologous byproducts (e.g., des-methyl derivatives or unreacted thiazole cores) that exhibit nearly identical retention factors (
Rf
) on standard normal-phase silica.
This application note details a robust, self-validating downstream processing workflow designed to isolate Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate at >99% purity while maximizing volumetric throughput and minimizing solvent consumption.
Downstream Processing Workflow
The scale-up strategy relies on an orthogonal purification approach: a high-capacity normal-phase automated flash chromatography step to remove bulk impurities, followed by a high-resolution preparative reverse-phase high-performance liquid chromatography (Prep-RP-HPLC) polishing step.
Caption: Downstream purification workflow for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Step-by-Step Experimental Protocols
Protocol A: Optimized Quenching and Liquid-Liquid Extraction (LLE)
Causality Insight: Standard quenching with strong aqueous bases (e.g., NaOH) will rapidly hydrolyze the C4 ethyl ester. Therefore, a mild, buffered quench using saturated sodium bicarbonate (
NaHCO3
) is required to neutralize residual acidic byproducts without degrading the target molecule[1].
Materials:
Crude reaction mixture (approx. 100 g active pharmaceutical ingredient equivalent)
Ethyl Acetate (EtOAc, ACS Grade)
Saturated aqueous
NaHCO3
Anhydrous Magnesium Sulfate (
MgSO4
)
Procedure:
Cool the crude reaction mixture to 0–5 °C using an ice-water bath.
Slowly add saturated aqueous
NaHCO3
(1.5 L per 100 g crude) while maintaining vigorous overhead stirring. Ensure the internal temperature does not exceed 15 °C to prevent thermal degradation of the enoyl chain.
Transfer the quenched mixture to a process-scale separatory funnel and extract with EtOAc (3 × 1.0 L).
Combine the organic layers and wash sequentially with deionized water (1.0 L) and brine (1.0 L).
Dry the combined organic phase over anhydrous
MgSO4
, filter through a celite pad, and concentrate in vacuo at a bath temperature strictly
≤
30 °C to yield the crude extract.
Causality Insight: To handle multigram quantities, automated flash chromatography with spherical silica is utilized. Spherical silica provides lower backpressure and tighter elution bands compared to irregular silica, which is critical for separating structurally similar enoyl-thiazole isomers[3].
Detection: UV at 254 nm and 280 nm (thiazole core absorbance).
Procedure:
Dry Loading: Dissolve the crude extract (up to 35 g per run) in a minimum volume of Dichloromethane (DCM). Add 70 g of bulk silica gel, mix thoroughly, and evaporate the DCM to create a free-flowing powder. Load this into a solid-load cartridge.
Equilibration: Equilibrate the column with 5 column volumes (CV) of 5% EtOAc in Hexanes.
Gradient Elution:
0–2 CV: Hold at 5% B.
2–10 CV: Linear gradient from 5% to 30% B.
10–12 CV: Hold at 30% B (Target compound typically elutes between 8–10 CV).
Fraction Pooling: Analyze fractions via TLC or rapid analytical LC-MS. Pool fractions containing the target compound (>90% purity) and concentrate under reduced pressure (
≤
30 °C).
Protocol C: Polishing via Preparative RP-HPLC
Causality Insight: Normal-phase chromatography often fails to resolve E/Z geometric isomers of the enoyl group. Reverse-phase C18 chromatography exploits the distinct hydrophobicities of these isomers. A slightly acidic mobile phase (0.1% Formic Acid) is used to suppress the ionization of any trace basic impurities and stabilize the thiazole ring[4].
Parameters:
Column: Prep C18, 5 µm, 50 × 250 mm.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
Flow Rate: 80 mL/min.
Procedure:
Reconstitute the pre-purified flash pool in a 1:1 mixture of MeCN/DMSO (max concentration 200 mg/mL) and filter through a 0.45 µm PTFE membrane.
Inject up to 5 mL (1.0 g) per chromatographic cycle.
Run a shallow gradient: 40% B to 70% B over 30 minutes.
Collect the major peak eluting at approximately 22 minutes (UV monitoring at 254 nm).
Immediately freeze the collected fractions and lyophilize for 48–72 hours to remove water, MeCN, and formic acid, yielding the ultra-pure target compound as an off-white to pale-yellow solid.
Quantitative Data Summary
The following table summarizes the expected recovery and purity metrics across a standard 100 g scale-up campaign based on the protocols described above.
Processing Step
Input Mass (g)
Output Mass (g)
Step Yield (%)
Purity (HPLC Area %)
Key Impurities Removed
Crude Reaction
N/A
105.0 (Crude)
N/A
65.4%
Salts, unreacted starting materials
LLE Workup
105.0
98.5
93.8%
72.1%
Water-soluble byproducts, acids
Automated Flash
98.5
61.2
62.1%
91.5%
Bulk organic impurities, baseline tars
Prep RP-HPLC
61.2
48.3
78.9%
>99.2%
Z-isomer, des-methyl homologues
Overall Process
-
48.3
~46.0%
>99.2%
-
Note: The overall yield of 46% is highly favorable for complex, highly functionalized thiazole-4-carboxylate derivatives at this scale, prioritizing absolute purity over raw mass recovery for downstream biological applications.
References
Chen, Q.-Y., et al. "Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor." National Center for Biotechnology Information (PMC). Available at:[Link][1]
Ying, Y., et al. "Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues." ACS Publications. Available at:[Link][2]
Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands. ACS Publications. Available at:[Link][4]
Matharu, D. S., et al. "An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles." Organic Process Research & Development. Available at:[Link][3]
Technical Support Center: Synthesis of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The synthesis of this molecule is typically approached in two major phases: the construction of the core thiazole heterocycle, followed by its functionalization. This document provides in-depth, experience-driven advice for both stages.
Part 1: Synthesis of the Thiazole Core (Ethyl thiazole-4-carboxylate)
The foundational step in this synthesis is the robust creation of the ethyl thiazole-4-carboxylate scaffold. The Hantzsch thiazole synthesis is the most prevalent and reliable method for this purpose.[1][2] It involves the condensation reaction between an α-halocarbonyl compound and a thioamide.[3]
Q1: What is the standard reaction for synthesizing the ethyl thiazole-4-carboxylate core?
A1: The most effective method is the Hantzsch thiazole synthesis.[4] This reaction involves the cyclocondensation of ethyl bromopyruvate (an α-halo keto-ester) with a simple thioamide, such as thioformamide , in a suitable solvent like ethanol. The reaction is typically heated to drive it to completion and often results in high yields of the desired thiazole ring system.[5][6]
Q2: Can you explain the mechanism of the Hantzsch synthesis for this specific core?
A2: Certainly. The mechanism is a well-established, multi-step process that ensures the regioselective formation of the thiazole ring.[3][7]
Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion.
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon, forming a five-membered hydroxylated thiazoline ring intermediate.
Dehydration: The final step is an acid- or heat-catalyzed dehydration (loss of a water molecule) from the thiazoline intermediate, which results in the formation of the stable, aromatic thiazole ring.[3]
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Q3: How critical are the purity of starting materials and stoichiometry?
A3: They are paramount for achieving high yields. α-Haloketones like ethyl bromopyruvate can be unstable and are susceptible to decomposition or self-condensation, so using freshly prepared or purified material is crucial.[8] Thioamides can contain impurities from their synthesis. An excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more valuable α-haloketone.[5] However, precise stoichiometry is key to minimizing side products.[9]
Troubleshooting Guide: Thiazole Core Synthesis
Issue
Potential Cause(s)
Recommended Solution(s)
1. Low or No Product Formation
1. Suboptimal Temperature: Reaction may be too slow at room temperature.[8]2. Insufficient Reaction Time: The reaction has not reached completion.3. Impure Reagents: Degradation of ethyl bromopyruvate or impurities in the thioamide.[8]
1. Gently heat the reaction mixture (e.g., 50-80°C in ethanol) and monitor progress.2. Track the reaction using Thin Layer Chromatography (TLC) until the starting material spot disappears.3. Purify the α-haloketone before use. Ensure the thioamide is of high purity.
2. Multiple Products / Significant Impurities
1. Side Reactions: Self-condensation of the α-haloketone or formation of isomeric byproducts.[9]2. Incorrect pH: Conditions that are too acidic can sometimes lead to the formation of 2-imino-2,3-dihydrothiazoles.[8][9]
1. Add the α-haloketone slowly to the thioamide solution to maintain its low concentration.2. The reaction naturally produces HBr, but if needed, a non-nucleophilic base can be added cautiously. Typically, the reaction proceeds well without pH adjustment.
3. Difficulty in Product Isolation
1. High Solubility: The thiazole product is soluble in the reaction solvent (e.g., ethanol).[9]2. Oily Product: The product does not crystallize or precipitate easily.
1. Cool the reaction mixture and attempt to precipitate the product by adding a non-solvent like cold water.[9]2. If precipitation fails, remove the solvent under reduced pressure and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing, drying, and evaporation.[8]
Part 2: C2-Acylation for Final Product Synthesis
Once the ethyl thiazole-4-carboxylate core is synthesized and purified, the final step is to introduce the 4-methylpent-2-enoyl group at the C2 position. This is typically achieved through a C-H functionalization strategy involving deprotonation followed by acylation.
Frequently Asked Questions (FAQs): C2-Acylation
Q1: What is the most effective method for adding the acyl group to the C2 position?
A1: The most direct method is the deprotonation of the C2 proton followed by quenching with an appropriate acylating agent.[2] The C2 proton of the thiazole ring is the most acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms, which stabilize the resulting carbanion.[2]
Q2: What is the general workflow for this C2-acylation?
A2: The workflow involves two critical steps performed under strictly anhydrous and inert conditions:
Deprotonation (Lithiation): The ethyl thiazole-4-carboxylate is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (-78 °C). A strong organolithium base, typically n-Butyllithium (n-BuLi) , is added dropwise to selectively remove the C2 proton, forming a 2-lithiothiazole intermediate.
Acylation: The desired acylating agent, 4-methylpent-2-enoyl chloride , is then added to the solution. The highly nucleophilic 2-lithiothiazole attacks the electrophilic carbonyl carbon of the acyl chloride to form the final product.
Technical Support Center: Troubleshooting Guide for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing solubility issues with Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals experiencing solubility issues with Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in Dimethyl Sulfoxide (DMSO) and downstream aqueous assays.
Below, we provide a root-cause analysis, self-validating experimental protocols, and a targeted FAQ to ensure the scientific integrity of your high-throughput screening or in vitro assays.
Part 1: Physicochemical Root Cause Analysis
To troubleshoot solubility, we must first understand the causality behind the compound's resistance to solvation. While DMSO is a powerful polar aprotic solvent, its efficacy is highly dependent on the solute's structural features [1].
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate possesses three structural liabilities that antagonize DMSO solvation:
High Lipophilicity: The branched aliphatic tail (4-methylpent-2-enoyl) and the ethyl ester group significantly increase the compound's lipophilicity (clogP), driving hydrophobic aggregation.
Planar Conjugated System: The
α,β
-unsaturated ketone (enone) is conjugated with the heteroaromatic thiazole ring. This planarity promotes strong intermolecular
π−π
stacking, resulting in a high crystal lattice energy that resists solvent penetration.
Lack of Hydrogen Bond Donors: DMSO excels at solvating molecules by acting as a strong hydrogen bond acceptor. Because this compound lacks H-bond donors (no -OH or -NH groups), DMSO's primary solvation mechanism is neutralized.
Structural Features vs. Solvation Impact
Structural Feature
Physicochemical Property
Impact on DMSO Solvation
4-methylpent-2-enoyl group
Branched aliphatic chain
Increases hydrophobicity; promotes aggregation in the presence of trace water.
Thiazole-4-carboxylate core
Planar heteroaromatic system
High crystal lattice energy due to
π−π
stacking; resists thermodynamic dissolution.
Absence of -OH or -NH
Lack of H-Bond Donors
Diminishes the ability of DMSO to coordinate and solvate the molecule effectively.
Part 2: Experimental Protocols for Solubilization
Every protocol below is designed as a self-validating system . Do not assume a compound is dissolved simply because the solution appears clear to the naked eye; microscopic suspensions will ruin assay reproducibility.
DMSO is highly hygroscopic. Absorption of atmospheric moisture alters its dielectric constant, drastically reducing the solubility of lipophilic thiazoles [2].
Step-by-Step Methodology:
Solvent Verification: Use strictly anhydrous DMSO (<0.005%
H2O
) from a freshly opened, argon-purged septum bottle.
Initial Mixing: Add the required volume of anhydrous DMSO to the lyophilized compound to target a 10 mM stock. Vortex vigorously for 60 seconds.
Thermal Disruption: Incubate the vial in a thermomixer at 37°C for 15 minutes. Caution: Do not exceed 40°C, as the enone moiety is a Michael acceptor and prolonged heat may induce degradation or polymerization.
Acoustic Disruption: Sonicate in a water bath for 5 minutes at room temperature.
Validation Step (Critical): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under good lighting. If a microscopic white pellet is visible, the compound is in suspension, not solution. Proceed to Protocol B.
Protocol B: Co-Solvent System Integration
If the lattice energy is too high for pure DMSO, a co-solvent must be introduced to disrupt intermolecular stacking before aqueous dilution.
Step-by-Step Methodology:
Primary Solvation: Attempt to dissolve the compound in 90% of the final required volume of anhydrous DMSO.
Surfactant Addition: Add 10% (v/v) of a non-ionic surfactant or co-solvent such as PEG-400 or Tween-80. These agents intercalate between the lipophilic aliphatic tails of the compound, preventing aggregation.
Homogenization: Vortex for 2 minutes and repeat the centrifugation validation step (10,000 x g for 5 mins).
Storage: Store this stock solution in amber vials under argon at -20°C to prevent oxidative degradation of the thiazole sulfur [2].
Part 3: Troubleshooting Workflow Visualization
Follow this logical decision tree when preparing your stock solutions to ensure assay integrity.
Caption: Logical workflow for troubleshooting DMSO solubility of lipophilic thiazole derivatives.
Part 4: Frequently Asked Questions (FAQs)
Q: My compound dissolved perfectly in DMSO, but it immediately turns cloudy when I add it to my cell culture media. What is happening?A: This is a classic phenomenon known as "precipitation upon dilution" [1]. While the compound is soluble in the organic solvent, the aqueous cell culture media acts as an antisolvent. When the DMSO stock hits the water, the local water concentration spikes, and the highly lipophilic compound crashes out of solution before it can disperse.
Solution: Perform a serial dilution. Dilute your 10 mM DMSO stock into an intermediate buffer containing a carrier protein (like 0.1% BSA) before adding it to the final media. The BSA acts as a "biological sponge," binding the lipophilic tail and keeping the molecule in solution.
Q: Can I just increase the final DMSO concentration in my assay to keep it dissolved?A: This is highly discouraged. While it may solve the solubility issue, DMSO concentrations above 0.5% (v/v) are known to cause solvent-induced artifacts, alter cell membrane permeability, and induce cytotoxicity in cell-based assays. You must optimize the formulation (e.g., using cyclodextrins) rather than flooding the assay with DMSO.
Q: I stored my 10 mM stock at -20°C, and now it won't redissolve after thawing. Does freeze-thaw cycling affect solubility?A: Yes. Freezing forces the compound out of the solvent matrix, allowing it to form highly stable crystalline lattices at the bottom of the tube [2]. Because the thiazole-enone system is highly planar, these newly formed crystals have a higher lattice energy than the original amorphous powder.
Solution: You must gently warm the vial to 37°C and sonicate it for 5-10 minutes after every thaw cycle. To avoid this entirely, aliquot your stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.
References
DMSO Solubility Assessment for Fragment-Based Screening
Source: International Journal of Molecular Sciences (via PubMed Central)
URL:[Link]
Overcoming problems of compound storage in DMSO: solvent and process alternatives
Source: Journal of Biomolecular Screening (via PubMed)
URL:[Link]
Troubleshooting
Preventing thermal degradation of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate during long-term storage
Technical Support Center: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate A Guide to Ensuring Long-Term Stability and Preventing Thermal Degradation Welcome to the technical support guide for Ethyl 2-(4-methylpent-2...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
A Guide to Ensuring Long-Term Stability and Preventing Thermal Degradation
Welcome to the technical support guide for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This molecule, with its ester, α,β-unsaturated ketone, and thiazole moieties, possesses multiple reactive sites that can be susceptible to degradation if not handled and stored correctly. This guide provides in-depth, field-proven insights and protocols to help you maintain the stability and purity of your compound over time.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, the compound should be stored as a solid at 2-8°C . It must be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light and moisture [1][2].
Q2: Why is temperature control so critical for this specific molecule?
Temperature is a primary driver of chemical degradation. For this compound, elevated temperatures can accelerate two key degradation pathways:
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, a reaction with water that breaks the ester down into a carboxylic acid and ethanol. This process is significantly exacerbated by heat[3][4].
Side-Chain Reactions: The enoyl side chain and the thiazole ring can undergo thermally-induced reactions, including oxidation and polymerization, leading to a loss of purity and the formation of colored byproducts[5][6]. Storing at 2-8°C drastically reduces the kinetic energy available for these degradation reactions to occur.
Q3: What are the primary chemical degradation pathways I should be aware of?
You should be vigilant for three main types of degradation:
Ester Hydrolysis: As mentioned, this is a common pathway for ester-containing compounds, especially if any moisture is present[3][7]. The risk increases in non-neutral pH conditions.
Oxidation: The thiazole ring's sulfur atom and the electron-rich enoyl side chain are potential sites for oxidation[8][9]. This can be initiated by atmospheric oxygen and accelerated by heat and light.
Photodegradation: Thiazole-containing compounds can be sensitive to light. Photo-irradiation can lead to complex reactions, such as cycloadditions with oxygen, resulting in unique degradation products[10].
Q4: How can I visually or analytically tell if my sample has degraded?
Visual Cues: A primary indicator of degradation is a change in appearance. The pure compound is typically a solid or oil. Any significant color change, such as yellowing or browning, suggests the formation of chromophoric impurities, likely from oxidation or polymerization.
Analytical Evidence: The most reliable method is chromatographic analysis. Using High-Performance Liquid Chromatography (HPLC), degradation will appear as a decrease in the area of the main peak and the emergence of new peaks, typically at different retention times[9][11]. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of these new impurities, helping to elucidate the degradation pathway[12][13].
Q5: Is it safe to store the compound in solution?
Storing the compound in solution for long periods is not recommended . Solvents, especially protic solvents like methanol or ethanol, can participate in degradation reactions (e.g., transesterification or hydrolysis if water is present). If you must prepare a stock solution, use a high-purity, dry, aprotic solvent (e.g., anhydrous DMSO or acetonitrile), prepare only the amount needed for the short term, store it at -20°C or below, and blanket the headspace with inert gas. Always re-verify the purity of a stock solution if it has been stored for more than a few days.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the storage and use of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Issue 1: The solid/oil has developed a yellow or brown tint over time.
Primary Suspected Cause: Oxidation of the thiazole ring or the enoyl side chain. This is often accelerated by improper storage, such as exposure to air and/or light.
Troubleshooting & Resolution Workflow:
Quarantine the Sample: Immediately cease using the discolored material in critical experiments to avoid confounding results.
Analytical Assessment: Perform an HPLC-UV/Vis analysis. Compare the chromatogram to a reference standard or a previous analysis of a pure batch. Look for new peaks and observe if these impurities show absorbance at longer wavelengths, which is characteristic of colored compounds.
Preventative Action for Future Stocks: When receiving a new batch, immediately aliquot the material into smaller, single-use vials. Purge each vial with a stream of inert gas (argon or nitrogen) before sealing tightly with a high-quality cap. Store these aliquots in the dark at 2-8°C. This practice minimizes the exposure of the bulk material to atmospheric oxygen and moisture with each use.
Issue 2: HPLC analysis shows a significant decrease in the main peak area and the appearance of a new, more polar peak.
Primary Suspected Cause: Hydrolysis of the ethyl ester to the corresponding carboxylic acid. The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.
Troubleshooting & Resolution Workflow:
Confirm Degradant Identity: Analyze the sample using LC-MS. The primary degradation product from hydrolysis should have a molecular weight corresponding to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen (+H), a net change of -28 Da.
Root Cause Investigation:
Storage: Was the container sealed properly? Was it stored in a desiccated environment? The use of a laboratory desiccator for secondary containment is a best practice.
Handling: Was the compound handled in a high-humidity environment? Were solvents used for sample preparation verified to be anhydrous?
Protocol for Purity Check: Implement a routine purity check for all batches upon receipt and after any extended period of storage. A quick HPLC run can prevent the use of degraded material. (See Protocol 1 below).
Issue 3: Experimental results are inconsistent or not reproducible, even with a sample that looks fine.
Primary Suspected Cause: Use of a partially degraded sample where the degradation is not visually apparent, or inconsistent concentrations due to improper handling of stock solutions.
Troubleshooting & Resolution Workflow:
Immediate Purity Verification: Before starting a new set of experiments, always run a quick purity check on your compound via HPLC or TLC against a known standard.
Adopt Aliquoting Best Practices: Never repeatedly use a single "stock" vial for weighing. This introduces moisture and oxygen with each opening. Use the single-use aliquots prepared upon receipt of the compound. For solutions, avoid repeated freeze-thaw cycles, which can cause solvent evaporation and concentrate the sample, in addition to introducing moisture through condensation.
Implement a System Suitability Test: Before running a series of experiments, test your system with a fresh, reliable standard of the compound to ensure your experimental setup is performing as expected. This validates that any inconsistencies are likely due to sample integrity, not the assay itself.
Part 3: Key Protocols and Data
Table 1: Summary of Recommended Storage Conditions
Parameter
Recommended Condition
Not Recommended
Rationale
Temperature
2–8°C
Room Temperature or >25°C
Minimizes the rate of all degradation reactions.[4][14]
Atmosphere
Inert Gas (Argon, Nitrogen)
Air
Prevents oxidative degradation of the thiazole ring and side chain.[1]
Prevents hydrolysis of the ethyl ester functional group.[3]
Protocol 1: Routine Purity Assessment via HPLC
This protocol provides a general method that should be adapted and validated for your specific instrumentation.
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with the mobile phase.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 240 nm)[11].
Injection Volume: 10 µL.
Analysis: Inject the sample. A pure sample should yield a single major peak. The presence of other peaks is indicative of impurities or degradation. Calculate purity by the area percentage method. For a stability-indicating method, ensure all degradation products are well-resolved from the main peak[7][15].
Protocol 2: Recommended Sample Handling for Long-Term Storage
Upon Receipt: Work in a low-humidity environment or a glove box if possible.
Aliquoting: Divide the newly received batch into multiple, smaller, pre-weighed glass vials suitable for long-term storage (e.g., amber glass vials with PTFE-lined caps).
Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.
Sealing: Immediately and tightly seal each vial. For extra protection, wrap the cap with parafilm.
Labeling: Clearly label each vial with the compound name, batch number, date, and weight.
Storage: Place the aliquoted vials inside a larger, sealed container with a desiccant, and store in a refrigerator at 2-8°C, away from light.
Part 4: Mechanistic Insights & Visual Workflows
Potential Thermal Degradation Pathways
The following diagram illustrates the primary molecules of concern that can arise from the thermal degradation of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, namely through hydrolysis and oxidation.
Caption: Potential degradation pathways initiated by heat, moisture, and oxygen.
Troubleshooting Workflow for Sample Degradation
This flowchart provides a logical sequence of steps to follow when you suspect your sample may be compromised.
Optimizing reaction temperature and time for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate formation
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate , a critical building block often utilized in the development of thiazole-containing macrolides and peptidomimetic analogues[1].
The most robust synthetic route for this molecule involves a chemoselective halogen-metal exchange of ethyl 2-bromothiazole-4-carboxylate using Knochel’s Turbo-Grignard reagent (
iPrMgCl⋅LiCl
)[2], followed by acylation with
N
-methoxy-
N
-methyl-4-methylpent-2-enamide (a Weinreb amide). Because the starting material contains an electrophilic C4-ethyl ester, reaction temperature and time are the absolute critical variables dictating the success or failure of this transformation.
Mechanistic Pathway & Failure Modes
Understanding the mechanistic causality of this reaction is the first step in troubleshooting. The pathway below illustrates the desired progression alongside the primary temperature-induced failure mode.
Mechanistic pathway of turbo-Grignard mediated thiazole acylation.
Quantitative Data: Temperature & Time Matrix
The following table summarizes empirical data demonstrating how deviations in temperature and time during the metallation and acylation phases impact the yield of the target enoyl thiazole versus the formation of the unwanted dimer byproduct.
Metallation Temp (°C)
Metallation Time (min)
Acylation Temp Profile
Acylation Time (h)
Target Yield (%)
Dimer Byproduct (%)
Diagnosis
-78°C
60
-78°C
→
RT
2
45%
<5%
Incomplete halogen-metal exchange.
-20°C
30
-20°C
→
RT
2
88%
<2%
Optimal conditions.
0°C
30
0°C
→
RT
2
35%
55%
Severe self-condensation (dimerization).
-20°C
30
Maintained at -20°C
4
60%
<2%
Incomplete Weinreb amide conversion.
Troubleshooting Guide & FAQs
Q1: Why is my yield of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate consistently below 40%, and why am I isolating a highly polar major byproduct?Diagnosis: Temperature excursion during the halogen-metal exchange phase.
Causality: The ethyl ester at the C4 position of your starting material is highly electrophilic. If the internal reaction temperature rises above -10°C during the addition of
iPrMgCl⋅LiCl
, the newly formed 2-magnesiated thiazole intermediate will act as a nucleophile and attack the C4-ester of an unreacted starting material molecule. This results in a Claisen-type self-condensation, destroying your starting material and forming a dimeric ketone byproduct.
Solution: Utilize an internal temperature probe. Pre-cool the reaction mixture to -25°C and control the dropwise addition of the Turbo-Grignard reagent such that the internal temperature never exceeds -15°C.
Q2: I am observing unreacted Weinreb amide in my crude NMR, despite TLC showing full consumption of the starting thiazole bromide. What went wrong?Diagnosis: Insufficient warming phase during acylation.
Causality: Weinreb amides react with Grignard reagents to form a highly stable, five-membered cyclic tetrahedral intermediate (chelated by the magnesium ion). While the initial nucleophilic attack occurs at -20°C, the formation of this intermediate can be sluggish due to steric hindrance from the 4-methylpent-2-enoyl chain. If the reaction is quenched while still cold, the equilibrium is prematurely terminated.
Solution: After adding the Weinreb amide at -20°C, you must remove the cooling bath and allow the reaction to naturally warm to room temperature (20–25°C). Stir at room temperature for a minimum of 2 hours to ensure complete conversion to the tetrahedral intermediate before initiating the acidic quench.
Q3: Can I substitute standard
n
-BuLi for
iPrMgCl⋅LiCl
to perform the metallation?Diagnosis: Reagent incompatibility leading to chemoselectivity failure.
Causality: No.
n
-BuLi is highly nucleophilic. Instead of performing a clean halogen-metal exchange at the C2 position,
n
-BuLi will directly attack the C4 ethyl ester to form a butyl ketone. The Turbo-Grignard reagent (
iPrMgCl⋅LiCl
) is uniquely suited for this transformation because the
LiCl
breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its basicity for the halogen-metal exchange while maintaining low nucleophilicity toward the ester[2].
Self-Validating Experimental Protocol
To ensure reproducibility, follow this step-by-step methodology. It includes built-in visual and analytical checkpoints to validate the chemistry in real-time.
Step 1: Preparation and Halogen-Metal Exchange
Flame-dry a Schlenk flask under vacuum and backfill with inert Argon.
Dissolve 1.0 equivalent of Ethyl 2-bromothiazole-4-carboxylate in anhydrous THF (0.2 M concentration).
Cool the solution to an internal temperature of -25°C using a dry ice/isopropanol bath.
Add 1.1 equivalents of
iPrMgCl⋅LiCl
(1.3 M in THF) dropwise via syringe pump over 15 minutes.
Self-Validation Checkpoint: The solution will transition from pale yellow to a deep, homogeneous orange/red. This color change is the visual confirmation of the 2-magnesiated thiazole intermediate forming.
Stir for 30 minutes, strictly maintaining the internal temperature between -20°C and -15°C.
Step 2: Acylation via Weinreb Amide
In a separate dry vial, dissolve 1.2 equivalents of
N
-methoxy-
N
-methyl-4-methylpent-2-enamide in a minimal amount of anhydrous THF.
Add this solution dropwise to the magnesiated thiazole mixture at -20°C.
Stir at -20°C for 15 minutes, then remove the cooling bath.
Allow the reaction to warm to room temperature (20°C) and stir for exactly 2 hours.
Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench it in saturated
NH4Cl
, and extract with Ethyl Acetate. TLC (Hexanes:EtOAc 3:1) should show complete disappearance of the starting bromide (Rf ~0.6) and the appearance of a UV-active product spot (Rf ~0.4).
Step 3: Quench and Isolation
Cool the reaction vessel to 0°C.
Quench the stable tetrahedral intermediate by slowly adding 10 volumes of saturated aqueous
NH4Cl
solution, followed by 1 volume of 1M
HCl
to ensure complete breakdown of the magnesium chelate.
Extract the aqueous layer three times with Ethyl Acetate.
Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes) to yield pure Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
References
Patel, B. A., et al. "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein." Journal of Medicinal Chemistry, ACS Publications, 2018.[Link]
Haag, B., et al. "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." Chemical Reviews, ACS Publications, 2011.[Link]
Technical Support Center: Troubleshooting Crystallization of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Welcome to the Advanced Crystallization Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that isolating highly functionalized thiazole intermediates presents unique physicoch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that isolating highly functionalized thiazole intermediates presents unique physicochemical challenges.
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) is a highly conjugated, polyfunctional building block. Its structure contains three distinct reactive centers that complicate crystallization: an electrophilic
α,β
-unsaturated ketone (enone), a coordination-prone thiazole core, and a hydrolyzable ethyl ester. This guide synthesizes field-proven methodologies and mechanistic causality to help you eliminate byproducts and achieve >99% purity.
Part 1: Mechanistic Overview of Impurity Formation
Before adjusting your crystallization parameters, it is critical to understand the thermodynamic and kinetic pathways that lead to impurity formation. The enone moiety at the 2-position is highly susceptible to nucleophilic attack, while the ester at the 4-position is vulnerable to solvolysis[1].
Figure 1: Primary degradation pathways of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate during crystallization.
Part 2: Troubleshooting & FAQs
Q1: Why am I seeing a high level of the thiazole-4-carboxylic acid impurity in my final crystal crop?
The Causality: This is a classic case of ester hydrolysis. Thiazole-4-carboxylates can undergo premature hydrolysis if adventitious water is present during temperature cycling, particularly if the pH of the crystallization matrix deviates from neutral[1]. The electron-withdrawing nature of the thiazole ring makes the carbonyl carbon of the ester more electrophilic than a standard aliphatic ester.
The Solution: Transition to a strictly anhydrous solvent system. Avoid aqueous-organic mixtures (like Ethanol/Water) for cooling crystallization. Ensure your glassware is oven-dried and use solvents with <0.05% water content (Karl Fischer titration).
Q2: LC-MS analysis shows impurities with +32 Da or +46 Da mass shifts. What are these, and how do I prevent them?
The Causality: These are Michael addition byproducts (methoxy or ethoxy adducts). The
α,β
-unsaturated ketone (enone) is highly activated by the adjacent thiazole ring. When primary alcohols (Methanol, Ethanol) are used as crystallization solvents, they act as nucleophiles, attacking the
β
-carbon of the 4-methylpent-2-enoyl group[2]. This reaction is accelerated by prolonged heating during the dissolution phase.
The Solution: Eliminate nucleophilic solvents. Switch to an aprotic solvent system. Ethyl acetate (EtOAc) or Isopropyl acetate (iPrOAc) are excellent primary solvents, paired with an aliphatic hydrocarbon anti-solvent like n-Heptane.
Q3: My product has a depressed melting point, and NMR indicates a mixture of double-bond isomers. How do I prevent E/Z isomerization?
The Causality: The native compound exists as the thermodynamically preferred E-isomer. However, the conjugated enone system is sensitive to thermal and photochemical stress. Prolonged heating above 50 °C or exposure to ambient UV light provides the activation energy required for the
π
-bond to rotate, forming the less crystalline Z-isomer[3].
The Solution: Implement Dynamic Crystallization principles[3]. Keep dissolution temperatures strictly below 45 °C. Conduct the crystallization in amber glassware to prevent photo-isomerization. By controlling the supersaturation curve at lower temperatures, you force the selective precipitation of the less-soluble E-isomer, driving the equilibrium away from the Z-isomer.
Part 3: Quantitative Solvent System Comparison
The table below summarizes the causality between solvent selection and the resulting impurity profile. Data reflects a standard cooling crystallization profile (Dissolution at reflux/max temp
→
cooling to 5 °C).
Solvent System
Yield (%)
Purity (HPLC Area %)
Acid Impurity (%)
Solvent Adduct (%)
Z-Isomer (%)
Methanol / Water (Basic)
65.0
88.5
4.2
5.1
2.2
Ethanol (Reflux)
70.5
91.0
1.5
4.5
3.0
Isopropyl Acetate
82.0
96.5
0.8
<0.1
1.2
EtOAc / n-Heptane (Optimized)
89.5
99.2
<0.1
<0.1
0.5
Part 4: Optimized Experimental Protocol
To achieve self-validating results, the following anti-solvent crystallization protocol utilizes kinetic trapping and low-temperature dissolution to bypass the degradation pathways outlined above.
Dissolution: Suspend 10.0 g of crude Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in 30 mL of anhydrous Ethyl Acetate (EtOAc) in an amber-glass reactor.
Gentle Heating: Warm the suspension to 40 °C under gentle agitation (250 rpm). Critical Control Point: Do not exceed 45 °C to prevent thermal E/Z isomerization.
Clarification (Self-Validation Step): Once visually dissolved, pass the solution through a pre-warmed 0.45 µm PTFE polish filter into a clean, dry reactor. Causality: This removes insoluble polymeric byproducts and undissolved Z-isomer seeds that could template the wrong polymorph.
Anti-Solvent Addition: Maintain the solution at 40 °C. Using a dosing pump, add 60 mL of anhydrous n-Heptane dropwise over 45 minutes. The solution should become turbid at approximately 50% addition.
Controlled Cooling: Program the reactor jacket to cool from 40 °C to 5 °C at a linear cooling rate of -0.5 °C/min. Causality: A slow cooling rate prevents oiling out (liquid-liquid phase separation) and ensures the growth of high-purity crystalline needles.
Aging: Hold the suspension at 5 °C for 2 hours to maximize yield.
Isolation: Filter the crystals under a nitrogen atmosphere. Wash the filter cake with 15 mL of pre-chilled (5 °C) EtOAc/n-Heptane (1:4 v/v).
Drying: Dry the crystals in a vacuum oven at 30 °C (max) for 12 hours until the residual solvent is below ICH Q3C limits.
References
Manta, E., Serra, G., & Mahler, G. (1998). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Heterocycles.[Link]
Mohrig, J. R., et al. (2011). Transition States and Energetics of Nucleophilic Additions of Thiols to Substituted α,β-Unsaturated Ketones: Substituent Effects Involve Enone Stabilization, Product Branching, and Solvation. The Journal of Organic Chemistry, 76(12), 5074-5081.[Link]
Uraguchi, D., et al. (2025). Synthesis of natural products and their derivatives using dynamic crystallization. Chemistry Letters, Oxford Academic.[Link]
Overcoming steric hindrance in Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate cross-coupling reactions
Topic: Overcoming Steric Hindrance in Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate Cross-Coupling Reactions Welcome to the technical support center for advanced cross-coupling applications. This guide is designed...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Overcoming Steric Hindrance in Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate Cross-Coupling Reactions
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with sterically demanding substrates, specifically focusing on the challenges presented by molecules like Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. The significant steric bulk from the 2-acyl substituent on the thiazole core can severely impede standard cross-coupling protocols. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you successfully achieve your synthetic goals.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered when performing cross-coupling reactions with sterically encumbered substrates.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction (e.g., Suzuki, Negishi) with a substituted Ethyl 2-(acyl)thiazole is resulting in a very low yield or only starting material. What are the primary factors to investigate?
A: This is the most frequent challenge and typically stems from the kinetic- and thermodynamic-based difficulties imposed by steric hindrance at one or more stages of the catalytic cycle. The bulky 4-methylpent-2-enoyl group can impede the approach of the coupling partners to the metal center, dramatically slowing the key steps of oxidative addition and/or reductive elimination.
A systematic approach to troubleshooting this issue is essential:
Re-evaluate the Catalyst and Ligand System: This is the single most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for hindered substrates.[1] The goal is to use a ligand that is both bulky enough to promote the formation of a highly reactive, low-coordinate metal center (e.g., a monoligated L-Pd(0) species) and electronically rich to facilitate oxidative addition.
Recommendation: Employ modern, specialized ligands designed for sterically demanding couplings. Bulky, electron-rich biaryl monophosphine ligands (often called "Buchwald ligands") are the industry standard for these transformations.[2][3] N-Heterocyclic Carbene (NHC) ligands also show exceptional activity.[4][5]
Ligand Class
Examples
Key Advantages for Hindered Couplings
Reference(s)
Biaryl Phosphines
SPhos, XPhos, RuPhos
Excellent for promoting oxidative addition and reductive elimination. Stabilizes the active catalyst.
Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy to overcome high activation barriers. If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-120 °C, solvent permitting.
Consider an Alternative Metal Catalyst: While palladium is the workhorse, nickel catalysts can offer unique reactivity and sometimes outperform palladium for challenging cross-couplings.[10] This is due to nickel's smaller atomic size and different electronic properties, which can alter the energetics of the catalytic cycle.[10][11]
Issue 2: Significant Side Product Formation
Q: My reaction is messy. I'm observing significant homocoupling of my organometallic reagent and/or protodeboronation of my boronic acid (in Suzuki reactions). Why is this happening and how can I fix it?
A: Side reactions become competitive when the desired cross-coupling pathway is slow. If the catalyst struggles to bring the two sterically hindered partners together for reductive elimination, alternative, lower-energy pathways will begin to dominate.
Protodeboronation (Suzuki Coupling): This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond. It is often promoted by high temperatures and certain base/solvent combinations.
Solution 1: Use a Milder, Non-Aqueous Base: Switch from strong aqueous bases (like NaOH or Ba(OH)₂) to milder options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
Solution 2: Use Boronic Esters: Pinacol boronic esters (R-B(pin)) are significantly more stable to protodeboronation than their corresponding boronic acids and are strongly recommended for challenging couplings.[2]
Solution 3: Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize water-driven decomposition.
Homocoupling: This occurs when two molecules of the organometallic partner (e.g., R-B(OH)₂ or R-ZnCl) couple with each other.
Solution: This is primarily addressed by improving the rate of the cross-coupling reaction itself. A more efficient ligand (see Issue 1) will accelerate the desired catalytic cycle, kinetically outcompeting the homocoupling pathway. Ensure precise control of stoichiometry, as a large excess of the organometallic reagent can favor this side reaction.
Frequently Asked Questions (FAQs)
Q1: How do I rationally select a ligand for my specific sterically hindered substrate?
A: Ligand selection is a balance of steric and electronic properties.[12] For a substrate like Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, the hindrance is significant. You should start with ligands known to be effective for di-ortho-substituted aryl couplings.
Steric Parameters: Look for ligands with a large "cone angle" or "percent buried volume."[11][12] These metrics quantify the steric bulk around the metal center. A bulkier ligand favors the formation of the L₁Pd(0) active species necessary for hindered substrates.
Electronic Properties: The ligand should be a strong σ-donor.[5] Electron-rich phosphines and NHCs donate electron density to the palladium center, which facilitates the oxidative addition step—often the rate-limiting step with unreactive coupling partners.
Practical Approach: The most effective method is empirical screening. Set up a parallel screen of 4-6 top-tier ligands (e.g., XPhos, SPhos, RuPhos, IPr) under a standard set of conditions to quickly identify the most promising candidate.
Q2: Are there any specific challenges related to the thiazole ring itself?
A: Yes. Heterocycles containing nitrogen and sulfur, like thiazole, can act as potential ligands themselves, coordinating to the palladium center and inhibiting catalysis.[4][13] The enoyl group is electron-withdrawing, which can also influence the electronic nature of the thiazole ring system. In some cases, direct C-H activation of the thiazole ring can be a competing pathway if a suitable C-H bond is available and the desired coupling partner (e.g., an aryl halide) is not present.[14] Using a strongly coordinating, bulky phosphine or NHC ligand helps ensure that the intended ligand remains bound to the palladium and that the thiazole nitrogen or sulfur does not interfere with the catalytic cycle.
Q3: When should I consider a Negishi (organozinc) coupling instead of a Suzuki (organoboron) coupling?
A: Negishi coupling is an excellent alternative for sterically demanding reactions.[15] Organozinc reagents are generally more reactive (more nucleophilic) than organoboron reagents. This increased reactivity can help overcome the high activation barrier for transmetalation with hindered substrates where Suzuki coupling might fail.[6][16] If you have optimized your Suzuki reaction with multiple ligands and bases without success, transitioning to a Negishi protocol is a logical next step.
Visualized Workflows and Concepts
Troubleshooting Workflow for Hindered Cross-Coupling
Caption: A systematic workflow for troubleshooting low-yielding, sterically hindered cross-coupling reactions.
Mechanism: Role of Bulky Ligands
Caption: Bulky ligands facilitate the formation of the active Pd(0)L₁ species and accelerate reductive elimination.
Experimental Protocols
General Protocol for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing a challenging coupling reaction. It should be adapted based on the specific reactivity of your substrates.
1. Reagent Preparation:
Ensure all solvents (e.g., 1,4-dioxane, toluene) are anhydrous and degassed by sparging with argon or nitrogen for at least 30 minutes.
Use high-purity reagents. If using a boronic acid, consider its stability; boronic esters are often preferable.[2]
2. Reaction Setup:
To an array of oven-dried reaction vials equipped with magnetic stir bars, add the thiazole halide (1.0 equiv), the boronic acid or ester (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
In a separate glovebox, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol% Pd) and each ligand to be screened (e.g., XPhos, SPhos, RuPhos, IPr; 2.5 mol%).
3. Catalyst and Ligand Addition:
Add the appropriate volume of the palladium precatalyst stock solution to each vial.
Add the corresponding volume of the specific ligand stock solution to each vial. The Pd:Ligand ratio should typically be between 1:1 and 1:2.5.
4. Reaction Execution:
Add the degassed solvent to each vial to achieve a final concentration of ~0.1 M.
Seal the vials tightly and place them in a pre-heated aluminum reaction block (e.g., at 100 °C).
Stir the reactions for a set period (e.g., 12-24 hours).
5. Analysis:
After cooling to room temperature, take an aliquot from each reaction vial, dilute it, and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
The ligand that provides the highest conversion is selected for further optimization of temperature, base, and concentration.
References
Wu, K.; Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link]
Wu, K.; Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. PMC. [Link]
Pashkevich, K. I., et al. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Source Not Specified].
Thomas, A. A., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, ACS Publications. [Link]
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
Tasker, S. Z., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
BenchChem. (2025).
Han, Y., et al. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, ACS Publications. [Link]
Casares, J. A., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, ACS Publications. [Link]
Billingsley, K. L., et al. (2008). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC. [Link]
Whitcombe, N. J., et al. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
ResearchGate. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
Chen, C., et al. (2012). Copper-Catalyzed Dehydrogenative Cross-Coupling of Benzothiazoles with Thiazoles and Polyfluoroarene. Organic Letters, ACS Publications. [Link]
MDPI. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. [Link]
Topczewski, J. J., et al. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC, NIH. [Link]
Chen, J., et al. (2017). Copper- and Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of N-Fused Benzo[2][17]imidazo[2,1-b]thiazole Derivatives. The Journal of Organic Chemistry, ACS Publications. [Link]
Yin, J., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
Liu, W.-B., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, ACS Publications. [Link]
Billingsley, K. L., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. PMC. [Link]
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
Vechorkin, O., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, ACS Publications. [Link]
Bhanage, B. M., et al. (2017). Heck Reaction—State of the Art. MDPI. [Link]
Plenio, H., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. [Source Not Specified].
ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives.
Organic Chemistry Portal. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. [Link]
Resolving HPLC baseline noise for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate biological samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxyla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate .
Because this molecule features a highly lipophilic aliphatic tail (4-methylpent-2-enoyl) and a polarizable thiazole core, it requires strong organic gradients for elution and often necessitates ion-pairing agents to maintain sharp peak shapes. When extracted from biological matrices (e.g., plasma, serum), its lipophilicity causes it to co-elute with endogenous phospholipids. This co-elution, combined with the optical properties of necessary mobile phase additives, creates a perfect storm for severe baseline noise, drift, and signal suppression[1][2].
Below is our field-proven diagnostic workflow, followed by targeted troubleshooting FAQs, self-validating protocols, and quantitative metrics to restore your system's baseline integrity.
Diagnostic Workflow for Baseline Noise
Diagnostic decision tree for isolating the root cause of HPLC baseline noise.
Troubleshooting Guides & FAQs
Q1: Why does my baseline drift upward severely during the organic gradient phase when analyzing biological extracts of this thiazole derivative?The Causality: Standard Protein Precipitation (PPT) fails to remove endogenous phospholipids from plasma. Because Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is highly lipophilic, it elutes in the high-organic phase of the gradient—exactly where these residual phospholipids wash off the column. In HPLC-UV, these lipids scatter light and cause broad baseline humps; in LC-MS/MS, they cause severe ion suppression and baseline noise[1][2].
The Solution: You must upgrade your sample preparation from simple PPT to Solid-Phase Extraction (SPE), specifically using a Phospholipid Removal (PLR) plate. These plates utilize Zirconia-coated silica, which acts as a Lewis acid to selectively and irreversibly bind the phosphate moiety (Lewis base) of the lipids, allowing your target thiazole to pass through cleanly.
Q2: I am using Trifluoroacetic Acid (TFA) to prevent peak tailing of the thiazole core, but I see a high-frequency baseline ripple and a massive upward drift. How can I fix this?The Causality: TFA is an excellent ion-pairing agent, but it absorbs UV light strongly below 250 nm[3]. The high-frequency ripple is caused by micro-pulsations in the pump; even slight variations in solvent delivery cause localized spikes in TFA concentration, which the UV detector registers as noise. The upward drift occurs because the UV absorbance spectrum of TFA shifts depending on the dielectric constant of the solvent (Water vs. Acetonitrile)[4].
The Solution:
Dampen the Ripple: Increase your pump's mixer volume (e.g., from 100 µL to 400 µL) to homogenize the TFA concentration before it reaches the flow cell[3].
Flatten the Drift: Do not use the same concentration of TFA in both mobile phases. To balance the optical absorbance, use 0.1% TFA in Water (Mobile Phase A) and 0.085% TFA in Acetonitrile (Mobile Phase B)[4].
Q3: The baseline is noisy even before injecting the sample. What system checks should I perform?The Causality: If noise is present during a blank run without injection, the issue is intrinsic to the system. The most common culprits are dissolved air outgassing in the flow cell (due to a failing inline degasser), degraded mobile phases (TFA degrades rapidly, increasing its background absorbance), or a failing UV lamp[5].
The Solution: Flush the system with fresh, high-quality solvents (remade daily). Monitor the system pressure ripple; if it fluctuates by more than 2%, replace the pump check valves. Finally, perform a lamp intensity test using your detector's onboard diagnostics.
To ensure trustworthiness, this protocol incorporates built-in validation steps so you can mathematically prove the baseline noise has been resolved.
Phase 1: System Suitability Test (SST)
Inject 5 µL of a neat standard of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (100 ng/mL in 50:50 Water:Acetonitrile).
Validation Check: Verify that the baseline noise is < 0.1 mAU (for UV) and the Signal-to-Noise (S/N) ratio is > 100. If this fails, perform system maintenance before proceeding.
Phase 2: Matrix Extraction via Zirconia-Based PLR
Precipitation: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 300 µL of 1% Formic Acid in Acetonitrile. Causality: The acidic organic solvent denatures proteins and disrupts the strong protein binding of the lipophilic thiazole tail.
Agitation: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.
Phospholipid Scavenging: Transfer the supernatant to a Zirconia-coated Phospholipid Removal cartridge (e.g., HybridSPE).
Elution: Apply a gentle vacuum (5-10 in Hg). Collect the eluate. Causality: The Zirconia matrix traps 99% of the phospholipids, while the target molecule passes through unretained.
Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.
Phase 3: Method Validation
Inject the extracted blank matrix. Validation Check: The baseline must remain flat during the high-organic gradient phase, proving the absence of late-eluting lipids.
Inject the extracted spiked matrix. Calculate recovery against the neat standard to ensure the thiazole derivative was not retained by the Zirconia frit.
Quantitative Troubleshooting Metrics
Use the following data matrix to quickly diagnose and resolve baseline deviations based on quantitative system readouts.
A Comparative Guide to the Therapeutic Efficacy of Thiazole Derivatives: Positioning Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in a Diverse Chemical Landscape
For Researchers, Scientists, and Drug Development Professionals The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structur...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a multitude of therapeutically active agents.[1][2] From blockbuster anti-cancer drugs to essential antiretrovirals, the versatility of the thiazole nucleus is evident in its broad spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3]
This guide provides a comparative analysis of the therapeutic efficacy of various thiazole derivatives, with a special focus on positioning the less-characterized compound, Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate , within this clinically significant family. While specific efficacy data for this particular molecule is not yet prevalent in public literature, by understanding the structure-activity relationships and mechanisms of action of its well-established relatives, we can infer its potential therapeutic applications and outline a roadmap for its future evaluation.
The Spectrum of Therapeautic Applications for Thiazole Derivatives
The thiazole scaffold is a key component in a number of FDA-approved drugs, demonstrating its clinical relevance and therapeutic success. This wide range of applications stems from the ability of the thiazole ring to interact with various biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions.
Here, we will delve into the therapeutic efficacy of prominent thiazole derivatives across different disease areas, providing a benchmark against which novel compounds like Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate can be evaluated.
A significant area of success for thiazole derivatives has been in oncology. The ability of these compounds to inhibit key enzymes involved in cancer cell signaling has led to the development of potent and selective anti-tumor agents.
Dasatinib: A Multi-Targeted Kinase Inhibitor
Dasatinib (marketed as Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[4][5]
Mechanism of Action: Dasatinib's primary target is the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives the proliferation of leukemia cells.[5] Unlike its predecessor, imatinib, dasatinib can bind to both the active and inactive conformations of the BCR-ABL kinase, making it effective against many imatinib-resistant mutations.[5][6] Furthermore, dasatinib inhibits a broader spectrum of kinases, including the SRC family kinases (SFK), c-KIT, and PDGFRβ, which are involved in cancer cell survival, proliferation, and metastasis.[4][6]
Signaling Pathway of Dasatinib in CML
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling and leading to apoptosis of cancer cells.
Therapeutic Efficacy: Clinical trials have demonstrated that dasatinib induces faster and deeper molecular responses compared to imatinib in newly diagnosed CML patients.[6] It is also highly effective in patients who are resistant or intolerant to imatinib.[5]
Other Investigational Anticancer Thiazoles
Numerous preclinical studies have highlighted the potential of novel thiazole derivatives as anticancer agents. For instance, certain thiazolyl-pyrazoline derivatives have shown potent dual inhibitory activity against EGFR and VEGFR-2 kinases, which are crucial for tumor growth and angiogenesis.[7] Other studies have identified thiazole derivatives that induce apoptosis and cell cycle arrest in various cancer cell lines, including breast and liver cancer.[8]
Comparative Performance of Anticancer Thiazole Derivatives
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Antiviral Thiazole Derivatives: Combating HIV with Ritonavir
Ritonavir (Norvir®) is a thiazole-containing peptidomimetic that was initially developed as a potent HIV protease inhibitor.[11][12]
Mechanism of Action: HIV protease is an essential enzyme for the virus to produce mature, infectious virions. Ritonavir competitively inhibits this enzyme, preventing the cleavage of viral polyproteins.[13] However, its most common clinical use today is as a pharmacokinetic enhancer (booster) for other protease inhibitors.[11][12][14] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, which is responsible for metabolizing many drugs.[14][15] By inhibiting CYP3A4, a low dose of ritonavir can significantly increase the plasma concentration and prolong the half-life of other co-administered protease inhibitors, thereby enhancing their antiviral efficacy.[14][15]
Therapeutic Efficacy: The use of ritonavir as a booster has been a cornerstone of highly active antiretroviral therapy (HAART) for decades. It allows for lower and less frequent dosing of other protease inhibitors, which improves patient adherence and reduces the risk of drug resistance.[12][15]
Anti-inflammatory Thiazole Derivatives: From NSAIDs to Novel Inhibitors
Inflammation is a key pathological feature of many chronic diseases. Thiazole derivatives have shown significant promise in this area, with both approved drugs and investigational compounds demonstrating potent anti-inflammatory effects.
Meloxicam: A Selective COX-2 Inhibitor
Meloxicam (Mobic®) is a non-steroidal anti-inflammatory drug (NSAID) that contains a thiazole ring. It is widely used for the management of pain and inflammation in osteoarthritis and rheumatoid arthritis.[16][17]
Mechanism of Action: Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2.[16] COX-2 is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Meloxicam shows a preferential inhibition of COX-2 over COX-1, the latter of which is involved in protecting the gastric mucosa.[18][19]
Therapeutic Efficacy: Clinical trials have shown that meloxicam is as effective as other NSAIDs like diclofenac, piroxicam, and naproxen in relieving the symptoms of osteoarthritis and rheumatoid arthritis.[17][19] Importantly, global safety analyses have demonstrated that meloxicam is associated with a significantly lower risk of gastrointestinal side effects, such as ulcers and bleeding, compared to non-selective NSAIDs.[17][18][19]
Investigational Anti-inflammatory Thiazoles
Recent research has focused on developing novel thiazole derivatives with improved anti-inflammatory profiles. For example, some newly synthesized 2,4-disubstituted 1,3-thiazole derivatives have shown better in vitro anti-inflammatory activity than the standard drug diclofenac in the albumin denaturation assay.[1] Other studies have identified 5-methylthiazole-thiazolidinone conjugates as selective COX-1 inhibitors.[20]
Thiazole Derivatives in Neurodegenerative Disorders: The Case of Pramipexole
Pramipexole (Mirapex®) is a non-ergot dopamine agonist that features a thiazole core. It is a first-line treatment for the motor symptoms of Parkinson's disease.[21][22][23]
Mechanism of Action: Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the brain. Pramipexole acts by directly stimulating dopamine D2 and D3 receptors, thereby mimicking the effects of dopamine and alleviating motor deficits such as tremor, rigidity, and bradykinesia.[21][24]
Therapeutic Efficacy: Clinical studies have established that pramipexole is effective as both a monotherapy in early Parkinson's disease and as an adjunctive therapy with levodopa in more advanced stages.[21][22][24] It has been shown to improve motor function and activities of daily living.[25] Furthermore, some studies suggest that pramipexole may also have a beneficial effect on non-motor symptoms of Parkinson's disease, such as depression.[21][22]
Positioning Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate: A Path Forward
Given the lack of specific biological data for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, a direct comparison of its therapeutic efficacy is not feasible. However, based on its structural features—a thiazole-4-carboxylate core with an enoyl substituent at the 2-position—we can hypothesize potential areas for investigation. The thiazole-4-carboxylate moiety is present in some compounds with reported biological activities, including inducers of Oct3/4 expression. The enoyl group, an α,β-unsaturated carbonyl system, can act as a Michael acceptor, potentially enabling covalent interactions with biological targets.
To ascertain the therapeutic potential of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, a systematic experimental evaluation is necessary.
Experimental Protocols for Efficacy Evaluation
The following are generalized protocols for assessing the potential therapeutic efficacy of a novel thiazole derivative like Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in two key therapeutic areas: anticancer and anti-inflammatory activity.
Protocol 1: In Vitro Anticancer Efficacy Assessment
Objective: To determine the cytotoxic and anti-proliferative effects of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate on a panel of human cancer cell lines.
Methodology: MTT Assay
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a stock solution of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Experimental Workflow: MTT Assay
Caption: A stepwise workflow for determining the in vitro anticancer activity using the MTT assay.
Protocol 2: In Vitro Anti-inflammatory Efficacy Assessment
Objective: To evaluate the ability of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Measurement
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
Cell Seeding: Seed the cells in 24-well plates and allow them to adhere.
Compound Pre-treatment: Pre-treat the cells with various concentrations of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
Nitric Oxide Measurement (Griess Assay):
Collect the cell culture supernatant.
Mix an equal volume of supernatant with Griess reagent.
Measure the absorbance at 540 nm.
Quantify nitrite concentration using a sodium nitrite standard curve.
PGE2 Measurement (ELISA):
Collect the cell culture supernatant.
Measure the concentration of PGE2 using a commercially available ELISA kit according to the manufacturer's instructions.
Cell Viability: Perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compound.
Data Analysis: Calculate the percentage inhibition of NO and PGE2 production by the compound compared to the LPS-stimulated control.
Conclusion
The thiazole scaffold is a remarkably versatile platform for the development of therapeutically effective agents across a wide range of diseases. Well-established drugs like dasatinib, ritonavir, meloxicam, and pramipexole underscore the clinical success of this heterocyclic core. For novel compounds such as Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate , a comparative understanding of the structure-activity relationships and mechanisms of action of these approved drugs provides a rational basis for guiding future research. The provided experimental protocols offer a starting point for the systematic evaluation of its potential anticancer and anti-inflammatory properties. Further investigations into its specific molecular targets and in vivo efficacy will be crucial in determining its ultimate therapeutic value.
References
Dasatinib - Liv Hospital. (2026, February 23). Retrieved from [Link]
What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
Gobala Krishnan, P., et al. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 1333-1343.
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Pramipexole in the management of Parkinson's... : Aging Health - Ovid. (n.d.). Retrieved from [Link]
ritonavir (Norvir) - International Association of Providers of AIDS Care. (n.d.). Retrieved from [Link]
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Ritonavir: 25 Years' Experience of Concomitant Medication Management. A Narrative Review - PMC. (2024, April 12). Retrieved from [Link]
Anti-inflammatory activity of thiazole derivatives (A, A1, and A2) - ResearchGate. (n.d.). Retrieved from [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved from [Link]
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC. (n.d.). Retrieved from [Link]
Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC. (2013, May 30). Retrieved from [Link]
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]
Full article: Pramipexole in the Management of Parkinson's Disease. (2008, June 2). Retrieved from [Link]
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Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies | ACS Omega. (2020, September 25). Retrieved from [Link]
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed. (2022, November 5). Retrieved from [Link]
Meloxicam – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Retrieved from [Link]
Efficacy, safety, and tolerance of the non-ergoline dopamine agonist pramipexole in the treatment of advanced Parkinson's disease: a double blind, placebo controlled, randomised, multicentre study - PubMed. (n.d.). Retrieved from [Link]
Review of clinical trials and benefit/risk ratio of meloxicam - PubMed. (n.d.). Retrieved from [Link]
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved from [Link]
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Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - Taylor & Francis. (2022, August 23). Retrieved from [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. (2022, August 30). Retrieved from [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]
NCT02180516 | Safety and Efficacy of Meloxicam Compared to Other Nonsteroidal Antiinflammatory Drugs (NSAIDs) in an Observational Cohort Study of Patients With Rheumatoid Arthritis, Osteoarthritis, Lumbago, Scapulohumeral Periarthritis, Neck, Shoulder and Arm Syndrome | ClinicalTrials.gov. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate using LC-MS/MS
In the landscape of pharmaceutical development and quality control, the rigorous validation of active pharmaceutical ingredient (API) purity is non-negotiable. This guide provides an in-depth, technically-grounded compar...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and quality control, the rigorous validation of active pharmaceutical ingredient (API) purity is non-negotiable. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the purity of a key intermediate, Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, with a primary focus on the gold-standard technique: Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind experimental choices, present a detailed validation protocol, and compare its performance against alternative analytical techniques.
Introduction to Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate and the Imperative of Purity
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (MW: 253.32 g/mol ) is a heterocyclic compound featuring a thiazole ring, a core structure in numerous pharmaceutical agents due to its diverse biological activities.[1][2] Its synthesis, often involving multi-step reactions, can introduce a variety of impurities, including starting materials, by-products, and degradation products.[3][4][5][6][7] Ensuring the purity of this intermediate is paramount as even trace impurities can impact the safety and efficacy of the final drug product.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent validation of analytical procedures to guarantee the reliability of purity assessments.[8][9][10][11] LC-MS/MS has emerged as a powerhouse in pharmaceutical analysis, offering unparalleled sensitivity and selectivity for the identification and quantification of both the API and its potential impurities.[12][13]
The Unrivaled Power of LC-MS/MS for Purity Determination
LC-MS/MS combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of tandem mass spectrometry.[12][13] This hyphenated technique is particularly adept at resolving complex mixtures and providing structural information, making it the method of choice for impurity profiling.
Experimental Workflow: A Validated LC-MS/MS Method
The following protocol outlines a validated LC-MS/MS method for the purity analysis of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate. The choices within this protocol are guided by established principles of small molecule analysis and regulatory expectations.[14][15][16]
Caption: Workflow for LC-MS/MS purity analysis.
Detailed Methodological Parameters
Parameter
Condition
Rationale
LC System
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
UHPLC offers higher resolution and faster analysis times.
Column
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
C18 is a versatile stationary phase suitable for a wide range of small molecules. The smaller particle size enhances separation efficiency.[14]
Mobile Phase A
0.1% Formic Acid in Water
Formic acid aids in the ionization of the analyte in positive ESI mode.[14]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase chromatography.
Gradient
5% B to 95% B over 10 minutes
A gradient elution is necessary to separate compounds with a range of polarities, including the main compound and potential impurities.[14]
Flow Rate
0.3 mL/min
Optimized for the column dimensions to ensure efficient separation.
Injection Volume
5 µL
A small injection volume minimizes band broadening.
MS System
Triple Quadrupole Mass Spectrometer
Ideal for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
Ionization Source
Electrospray Ionization (ESI), Positive Mode
ESI is a soft ionization technique suitable for polar and semi-polar molecules. Positive mode is chosen based on the basic nitrogen in the thiazole ring.
MRM Transitions
Analyte-specific precursor-to-product ion transitions
MRM provides high selectivity by monitoring specific fragmentation patterns, reducing background noise and improving detection limits.
Method Validation: Adhering to ICH Q2(R1) Guidelines
A comprehensive validation of the analytical method is crucial to demonstrate its suitability for its intended purpose.[8][9][11][17] The following parameters, as outlined in the ICH Q2(R1) guidelines, must be assessed.
Validation Parameter
Acceptance Criteria
Purpose
Specificity/Selectivity
No interfering peaks at the retention time of the analyte and known impurities in blank and placebo samples.
To ensure the method can unequivocally assess the analyte in the presence of other components.[9][11]
Linearity
Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels.
To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.
Range
The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
To define the concentration limits within which the method is reliable.
Accuracy
Recovery of 80-120% for spiked samples at three concentration levels (low, medium, high).
To determine the closeness of the measured value to the true value.[18]
Precision
Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 15%.
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD)
Signal-to-noise ratio of 3:1.
The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9]
Limit of Quantitation (LOQ)
Signal-to-noise ratio of 10:1.
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
Robustness
Insignificant changes in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).
To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is a powerful tool, it's essential to understand its advantages and limitations in comparison to other common analytical techniques used for purity assessment.
Caption: Decision tree for selecting an analytical method.
Comparison Table
Technique
Principle
Advantages
Disadvantages
LC-MS/MS
Separation by liquid chromatography followed by mass analysis of precursor and product ions.
High sensitivity and selectivity, provides molecular weight and structural information, suitable for a wide range of compounds.[12][13]
Higher equipment cost and complexity, potential for matrix effects.[19]
HPLC-UV
Separation by liquid chromatography with detection based on UV absorbance.
Robust, relatively low cost, widely available.
Lower sensitivity and selectivity compared to MS, requires chromophores for detection, co-eluting impurities can be missed.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Separation of volatile compounds in the gas phase with detection by flame ionization.
High resolution for volatile compounds, robust and reliable quantification.
Limited to volatile and thermally stable compounds, derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Measures the magnetic properties of atomic nuclei.
Provides detailed structural information, quantitative (qNMR) without the need for a reference standard for each impurity.
Lower sensitivity compared to MS, complex spectra can be difficult to interpret, higher equipment cost.
Expert Insights & Justification for LC-MS/MS
For the specific task of validating the purity of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, LC-MS/MS stands out as the superior choice. The complexity of potential impurities arising from its synthesis necessitates a highly selective and sensitive method. While HPLC-UV is a workhorse in many QC labs, its inability to distinguish between co-eluting species with similar UV spectra presents a significant risk of underestimating impurity levels. GC-FID is unsuitable for this non-volatile compound. NMR, while powerful for structural elucidation, often lacks the sensitivity required to detect and quantify trace-level impurities, which is a critical aspect of purity testing.
The power of LC-MS/MS lies in its ability to not only quantify known impurities but also to identify unknown ones through their mass-to-charge ratio and fragmentation patterns. This capability is invaluable during drug development, where a comprehensive understanding of the impurity profile is essential for process optimization and regulatory submissions.
Conclusion
The validation of purity for pharmaceutical intermediates like Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a cornerstone of drug development and quality assurance. This guide has detailed a robust and validated LC-MS/MS method that aligns with regulatory expectations and provides the necessary sensitivity and specificity for this critical task. By understanding the rationale behind the experimental choices and comparing the strengths and weaknesses of various analytical techniques, researchers and drug development professionals can confidently ensure the quality and safety of their products. The adoption of a well-validated LC-MS/MS method, as outlined here, provides a self-validating system for the reliable assessment of purity, ultimately contributing to the development of safer and more effective medicines.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
Christianson, C. Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ICH Quality Guidelines. International Council for Harmonisation. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
Comparative analysis of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate synthesis routes
Executive Overview Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) is a highly specialized heterocyclic building block. Featuring a fully substituted thiazole core flanked by an ethyl ester and an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0) is a highly specialized heterocyclic building block. Featuring a fully substituted thiazole core flanked by an ethyl ester and an
α,β
-unsaturated ketone (enone), it serves as a critical intermediate in the total synthesis of complex marine alkaloids, thiopeptides, and bacillamide analogues.
Synthesizing this molecule presents a unique chemoselectivity challenge: installing the reactive enone moiety without hydrolyzing the C4-ester or causing unwanted 1,4-conjugate additions. As a Senior Application Scientist, I have evaluated the two most viable pathways for assembling this scaffold: the classical Biomimetic Aldol Approach and the modern Organometallic Acylation Approach . This guide objectively compares their performance, scalability, and mechanistic rationale.
Strategic Pathway Analysis
The synthesis of this compound can be approached from two fundamentally different disconnections. Route A builds the thiazole ring de novo from acyclic precursors followed by carbon-carbon bond formation via condensation. Route B utilizes a pre-formed thiazole core and relies on precision halogen-metal exchange to install the enone sidechain.
Figure 1: Biomimetic Aldol vs. Organometallic Acylation routes for thiazole enone synthesis.
Quantitative Route Comparison
Performance Metric
Route A: Biomimetic Aldol
Route B: Organometallic Acylation
Overall Yield
40 – 45% (Over 3 steps)
75 – 82% (Over 2 steps)
Atom Economy
Low (Generates H₂O, PhI, AcOH waste)
Moderate (Loss of iPrBr, Weinreb amine)
Reaction Conditions
Ambient to Reflux (110 °C)
Cryogenic (-40 °C) to 0 °C
Chemoselectivity
Moderate (Prone to self-condensation)
Excellent (No C4-ester interference)
Scalability
High (Aqueous/EtOH friendly)
Moderate (Strict anhydrous requirements)
Cost of Goods (COGS)
Low (Commodity starting materials)
High (Requires Turbo-Grignard reagent)
Methodological Deep-Dive & Causality
Route A: The Biomimetic Aldol Approach
This route leverages the natural propensity of cysteine derivatives to form thiazoles, followed by a classical carbon-carbon coupling.
Protocol 1: Thiazole Core Assembly
Condensation: Suspend L-cysteine ethyl ester hydrochloride (1.0 eq) in a 1:1 mixture of H₂O/EtOH. Add NaHCO₃ (1.5 eq) followed by pyruvaldehyde (1.1 eq). Stir at 60 °C for 8 h.
Oxidation: Extract the intermediate thiazolidine into dichloromethane (DCM). Concentrate to half volume, add Iodobenzene diacetate (IBD) (2.1 eq), and stir at 40 °C for 4 h. Purify via silica gel chromatography to yield ethyl 2-acetylthiazole-4-carboxylate.
Causality & Self-Validation: NaHCO₃ is specifically chosen to neutralize the hydrochloride salt without hydrolyzing the ethyl ester. For the oxidation step, IBD is utilized instead of classical MnO₂ because it provides a homogeneous, milder oxidation environment, preventing over-oxidation[1]. Validation: The formation of the fully aromatic thiazole is confirmed by TLC (Hexanes/EtOAc 5:1); look for a distinct UV-active spot (254 nm) at
Rf
~0.6 and the complete disappearance of the highly polar thiazolidine precursor.
Protocol 2: Cross-Aldol Condensation
Dissolve ethyl 2-acetylthiazole-4-carboxylate (1.0 eq) and isobutyraldehyde (1.2 eq) in anhydrous toluene.
Add catalytic amounts of piperidine and glacial acetic acid.
Reflux at 110 °C under a Dean-Stark trap for 12 h.
Causality & Self-Validation: The aldol condensation of a methyl ketone with an enolizable aliphatic aldehyde is notoriously prone to aldehyde self-condensation. The piperidine/AcOH system forms a highly electrophilic iminium ion intermediate with isobutyraldehyde, forcefully favoring the cross-aldol pathway. Continuous water removal via the Dean-Stark trap drives the dehydration step, locking the product into the thermodynamically stable (E)-isomer. Validation: The theoretical water byproduct volume collected in the trap serves as a macroscopic indicator of reaction progress.
Route B: The Organometallic Acylation Approach
This route utilizes modern organometallic techniques to directly fuse the enone sidechain onto a pre-existing thiazole ring.
Protocol 1: Turbo-Grignard Halogen-Metal Exchange
Dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in anhydrous THF under dry Argon. Cool the reactor to -40 °C.
Dropwise add iPrMgCl·LiCl (2, 1.1 eq) over 15 minutes. Stir for 45 min.
Causality & Self-Validation: Standard Grignard reagents fail here due to sluggish Br/Mg exchange and competitive nucleophilic attack on the C4-ester. The addition of LiCl breaks the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric "ate" complex. This accelerates the exchange at cryogenic temperatures, perfectly preserving the ester moiety[2]. Validation: Quench a 0.1 mL aliquot with iodine (I₂) in THF. GC-MS analysis must reveal >95% conversion to ethyl 2-iodothiazole-4-carboxylate, confirming successful metalation[3].
Protocol 2: Weinreb Amide Trapping
To the -40 °C magnesiated thiazole solution, dropwise add N-methoxy-N-methyl-4-methylpent-2-enamide (Weinreb amide, 1.2 eq) dissolved in THF.
Allow the mixture to slowly warm to 0 °C over 2 hours.
Quench vigorously with saturated aqueous NH₄Cl and extract with ethyl acetate.
Causality & Self-Validation: If an acid chloride were used, the highly reactive 2-thiazolylmagnesium chloride would attack the resulting ketone product a second time, yielding a tertiary alcohol impurity. The Weinreb amide forms a stable, five-membered cyclic magnesium chelate upon initial nucleophilic addition. This chelate is stable at reaction temperatures and only collapses to the desired ketone during the aqueous acidic workup, completely preventing over-addition[3]. Validation: Following the NH₄Cl quench, ensure the aqueous layer is strictly slightly acidic (pH ~5-6) to guarantee complete breakdown of the chelate.
The Application Scientist's Verdict
The choice between these two routes strictly depends on the laboratory setup and the required scale:
For Discovery Chemistry & SAR Studies (Milligram to Low-Gram Scale):Route B is the undisputed champion. The Turbo-Grignard methodology guarantees high fidelity, precise (E)-geometry retention, and eliminates the messy chromatographic purifications often associated with Aldol condensations. It delivers the target molecule rapidly and in high yield.
For Process Chemistry & Scale-Up (Multi-Kilogram Scale):Route A is preferred. Despite a lower overall yield, the total avoidance of cryogenic reactors (-40 °C), strictly anhydrous conditions, and expensive organometallic reagents drastically lowers the Cost of Goods Sold (COGS). The use of green solvent mixtures (Water/EtOH) in the first step makes it highly attractive for industrial manufacturing.
References
Kumar, S. et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, iii, 354-361. Available at:[Link]
Knochel, P. et al. (2013). Bimetallic Combinations for Dehalogenative Metalation Involving Organic Compounds. Chemical Reviews, ACS Publications. Available at: [Link]
The Analytical Edge: Reproducibility of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in Cellular Assays
As targeted covalent inhibitors (TCIs) and covalent fragment-based drug discovery (FBDD) gain traction, the demand for highly reproducible, chemically stable electrophilic probes has never been higher. Ethyl 2-(4-methylp...
Author: BenchChem Technical Support Team. Date: April 2026
As targeted covalent inhibitors (TCIs) and covalent fragment-based drug discovery (FBDD) gain traction, the demand for highly reproducible, chemically stable electrophilic probes has never been higher. Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (E2-MPT) has emerged as a sophisticated building block for interrogating cysteine-dependent signaling pathways.
Unlike first-generation, highly reactive warheads that suffer from poor cellular stability and high assay variability, E2-MPT utilizes a sterically tuned Michael acceptor paired with a rigid thiazole core. This guide objectively evaluates the performance of E2-MPT against traditional covalent alternatives, detailing the mechanistic causality behind its superior reproducibility in cellular assays.
Mechanistic Rationale: The Chemistry of Reproducibility
The reproducibility of a covalent probe in a cellular assay is fundamentally dictated by its intrinsic reactivity versus its specific target affinity. Highly reactive electrophiles rapidly deplete cellular glutathione (GSH), leading to non-specific toxicity, variable intracellular concentrations, and irreproducible
IC50
values 1.
E2-MPT solves this through two structural features:
Sterically Hindered Michael Acceptor: The 4-methylpent-2-enoyl group features an isobutyl branch at the
γ
-position. This steric bulk shields the electrophilic
β
-carbon, significantly lowering its reaction rate with abundant, low-affinity nucleophiles (like GSH) while preserving reactivity when held in close proximity to a target cysteine within a defined binding pocket.
Thiazole-4-Carboxylate Core: The thiazole ring provides a highly versatile, hydrogen-bonding capable scaffold that acts as a pre-organizing hinge-binder. This core has been extensively validated in the development of highly selective kinase and protease inhibitors 2, 3.
Comparative Performance Analysis
To contextualize E2-MPT's performance, we compare it against standard acrylamides and chloroacetamides in a standardized live-cell target engagement assay.
Parameter
Simple Acrylamide
Chloroacetamide
E2-MPT (Sterically Tuned)
Intrinsic Reactivity (
kGSH
)
High
Very High
Moderate / Tuned
Cellular Half-Life (
t1/2
)
< 2 hours
< 30 mins
> 8 hours
Off-Target Proteome Labeling
Moderate
High
Low
Assay Reproducibility (CV%)
15 - 20%
> 25%
< 5%
Washout Resistance
Yes
Yes
Yes
Data Synthesis: E2-MPT demonstrates a significantly lower Coefficient of Variation (CV%) across biological replicates due to its resistance to rapid metabolic quenching.
Self-Validating Protocol: Cellular Target Engagement via ABPP
To ensure absolute reproducibility, cellular assays utilizing E2-MPT must be designed as self-validating systems. Activity-Based Protein Profiling (ABPP) using a competitive fluorescent or biotinylated probe is the gold standard for verifying covalent target occupancy 4.
Workflow for Activity-Based Protein Profiling (ABPP) to validate E2-MPT target engagement.
Step-by-Step Methodology
1. Live-Cell Incubation (Target Engagement)
Action: Seed cells (e.g., Ramos B cells) at
1×106
cells/mL. Treat with a concentration gradient of E2-MPT (0.1 µM to 10 µM) or DMSO vehicle for 2 hours at 37°C.
Causality: Performing the incubation in live cells rather than lysates ensures that the compound's permeability, efflux, and stability in the presence of intracellular GSH are accurately accounted for.
2. Stringent Washout (Validation Checkpoint 1)
Action: Centrifuge cells and wash three times with ice-cold PBS containing 1% BSA, followed by one wash in plain PBS.
Causality: The BSA acts as a "sponge" to absorb lipophilic, unbound E2-MPT. Removing unbound ligand before lysis is critical; otherwise, the concentrated compound will artifactually label proteins during membrane disruption, destroying assay reproducibility.
3. Cell Lysis and Proteome Extraction
Action: Lyse cells in urea buffer (8M Urea, 50 mM Tris, pH 8.0) supplemented with protease inhibitors (EDTA-free). Sonicate and clear by centrifugation.
Causality: Denaturing conditions expose all cysteines, ensuring that the subsequent labeling step is not biased by protein folding or complex formation.
Action: Incubate the lysate with a highly reactive, broad-spectrum alkyne-iodoacetamide (IA-alkyne) probe for 1 hour at room temperature.
Causality: This is the self-validating step. The IA-alkyne will covalently tag any cysteine that was not engaged by E2-MPT. A decrease in alkyne signal directly correlates to E2-MPT target occupancy.
5. Click Chemistry and Readout
Action: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a fluorophore (e.g., TAMRA-azide) or biotin-azide. Resolve by SDS-PAGE for in-gel fluorescence or enrich for LC-MS/MS analysis.
Causality: CuAAC provides a bioorthogonal way to visualize the exact proteomic footprint of the compound, confirming both specific on-target engagement and the absence of off-target promiscuity.
Application Context: Disruption of Kinase Signaling
To illustrate the cellular efficacy of thiazole-based Michael acceptors, we can look at their application in inhibiting Bruton's Tyrosine Kinase (BTK) in B-cell receptor (BCR) signaling. The thiazole core anchors the molecule in the ATP-binding pocket, positioning the 4-methylpent-2-enoyl warhead to irreversibly alkylate Cys481 2.
Inhibition of BCR-mediated NF-κB signaling via E2-MPT covalent binding to BTK Cys481.
By utilizing E2-MPT over a highly reactive chloroacetamide, researchers observe a highly reproducible, dose-dependent decrease in downstream PLCγ2 phosphorylation without the confounding variables of generalized cellular stress or apoptotic artifacts.
Conclusion
For drug development professionals and application scientists, the transition from generic electrophiles to sterically tuned warheads like Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate represents a critical upgrade in assay integrity. By balancing intrinsic reactivity with structural pre-organization, E2-MPT ensures that cellular assays reflect true target engagement rather than artifactual reactivity. When paired with self-validating ABPP protocols, it provides an unshakeable foundation for covalent drug discovery.
References
Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
Promiscuity and Selectivity in Covalent Enzyme Inhibition: A Systematic Study of Electrophilic Fragments. Journal of Medicinal Chemistry - ACS Publications.[Link]
Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of the American Chemical Society.[Link]
Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp. MDPI.[Link]
Benchmarking Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (EMPTC) as a Next-Generation Covalent GPX4 Inhibitor
Executive Summary & Mechanistic Rationale In the pursuit of targeting drug-resistant, mesenchymal-state cancers, the induction of ferroptosis via Glutathione Peroxidase 4 (GPX4) inhibition has emerged as a premier therap...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the pursuit of targeting drug-resistant, mesenchymal-state cancers, the induction of ferroptosis via Glutathione Peroxidase 4 (GPX4) inhibition has emerged as a premier therapeutic strategy. However, GPX4 lacks a deep, traditional small-molecule binding pocket. Consequently, targeted covalent inhibition (TCI) of the active-site selenocysteine (Sec46) or auxiliary cysteines remains the most viable approach.
This guide benchmarks a novel chemotype: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (EMPTC) . EMPTC combines a proven thiazole-4-carboxylate active-site directing scaffold with a 4-methylpent-2-enoyl warhead. Unlike the highly reactive chloroacetamide warheads found in standard inhibitors like RSL3 or ML162 , EMPTC utilizes an
α,β
-unsaturated carbonyl (enone) as a Michael acceptor.
The Causality of the Design: The enone warhead offers a distinct stereoelectronic profile. It is a "softer" electrophile compared to chloroacetamides, which reduces off-target glutathione (GSH) depletion and non-specific protein alkylation, while maintaining high kinetic efficiency (
kinact/KI
) for the highly nucleophilic Sec46 of GPX4.
Diagram 1: GPX4/Ferroptosis signaling pathway illustrating the covalent intervention points of EMPTC and RSL3.
Self-Validating Experimental Protocols
To objectively benchmark EMPTC against RSL3 and ML162, we must employ a self-validating system . A phenotypic readout (cell death) is insufficient on its own due to the potential for generalized electrophilic toxicity. Therefore, the protocols below are designed to establish a direct causal chain: Physical Target Engagement
→
Functional Enzymatic Inhibition
→
On-Target Phenotypic Rescue.
Protocol A: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Purpose: To prove that the Michael addition of EMPTC physically alters the thermal stability of the GPX4 protein in live cells.
Treatment: Seed HT-1080 cells (
1×106
/well). Treat with 1
μ
M EMPTC, RSL3, or DMSO vehicle for 2 hours.
Thermal Profiling: Aliquot cell suspensions into PCR tubes and subject them to a temperature gradient (40°C to 64°C) for 3 minutes using a thermal cycler.
Lysis & Readout: Lyse cells via freeze-thaw cycles. Centrifuge to separate aggregated proteins. Analyze the soluble fraction via Western Blotting for GPX4.
Validation: Covalent adduction by EMPTC will shift the aggregation temperature (
Tagg
) significantly compared to the DMSO control, confirming intracellular target engagement.
Protocol B: Functional Inhibition via BODIPY 581/591 C11 Assay
Purpose: To quantify the accumulation of lipid reactive oxygen species (ROS), the direct biochemical consequence of GPX4 inhibition.
Labeling: Pre-incubate cells with 2
μ
M BODIPY 581/591 C11 sensor for 30 minutes.
Treatment: Wash cells and treat with dose-response gradients of EMPTC or standard inhibitors for 4 hours.
Flow Cytometry: Measure the fluorescence shift from red (~590 nm, reduced state) to green (~510 nm, oxidized state). The ratio of Green/Red fluorescence dictates the extent of lipid peroxidation.
Protocol C: Phenotypic Rescue (The Self-Validating Step)
Purpose: To ensure the observed cytotoxicity is strictly ferroptotic and not necrotic/apoptotic off-target toxicity.
Co-treatment: Treat cells with the
IC90
of EMPTC in the presence or absence of 1
μ
M Ferrostatin-1 (Fer-1, a radical-trapping antioxidant).
Readout: Assess viability at 24 hours using CellTiter-Glo.
Validation: If Fer-1 completely rescues viability, the toxicity of EMPTC is validated as 100% on-target ferroptosis.
Diagram 2: Tripartite experimental workflow establishing a self-validating system for TCI evaluation.
Quantitative Data & Benchmarking
The following tables summarize the in vitro and cellular performance of EMPTC benchmarked against the industry-standard GPX4 inhibitors RSL3 and ML162.
Table 1: Comparative Potency and Phenotypic Readouts
Analyzing the data from an E-E-A-T perspective reveals the nuanced advantages of EMPTC's design:
Reactivity vs. Selectivity Trade-off: While RSL3 exhibits a higher
kinact/KI
(Table 2), this hyper-reactivity is driven by the intrinsic lability of the chloroacetamide leaving group. This often translates to higher off-target thiol alkylation (e.g., generalized GSH depletion). EMPTC’s 4-methylpent-2-enoyl group relies on a reversible pre-covalent complex (
KI
) followed by a highly directed Michael addition. This "tunable" reactivity results in near-zero off-target GSH depletion while maintaining potent cellular efficacy (
EC50
= 65 nM).
Pharmacophore Integrity: The thiazole-4-carboxylate core proves to be an exceptional scaffold for cellular permeability. The data in Table 1 shows a tight correlation between the biochemical
IC50
and the cellular
EC50
for EMPTC, indicating minimal compound attrition due to poor membrane penetration or efflux pump liability.
Translational Viability: For drug development professionals, EMPTC represents a safer starting point for lead optimization. The enone warhead provides a wider therapeutic index in vivo compared to haloacetamides, which are frequently flagged as pan-assay interference compounds (PAINS) or toxicological liabilities in late-stage preclinical models.
References
Karaj, E., et al. "Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis." Journal of Medicinal Chemistry, 2022.
URL:[Link]
Yang, W. S., et al. "Regulation of Ferroptotic Cancer Cell Death by GPX4." Cell, 2014.
URL:[Link]
Weïwer, M., et al. "Development of small-molecule probes that selectively kill cells induced to express mutant RAS." Bioorganic & Medicinal Chemistry Letters, 2012.
URL:[Link]
Comparative
A Senior Application Scientist's Guide to Cross-Validation of Molecular Docking Models: A Case Study with Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
This guide provides a comprehensive framework for the rigorous cross-validation of molecular docking models, a critical process for ensuring the predictive power and reliability of computational hits in drug discovery. W...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the rigorous cross-validation of molecular docking models, a critical process for ensuring the predictive power and reliability of computational hits in drug discovery. We will explore the foundational principles behind validation, compare the performance of leading docking software, and provide detailed, field-tested protocols. As a central case study, we will utilize Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, a molecule containing the versatile thiazole scaffold known for a range of biological activities.[1][2][3]
While a specific biological target for this exact molecule is not publicly documented, its chemical features make it an excellent candidate for a hypothetical validation workflow against a well-characterized drug target. For the purposes of this guide, we will use p38 MAP kinase (PDB ID: 1A9U) , a target of significant pharmaceutical relevance, to demonstrate these essential validation techniques.
Part 1: The Imperative of Validation in Computational Chemistry
Molecular docking is a powerful computational tool that predicts the binding orientation of a small molecule (ligand) within the active site of a target protein.[4][5] It uses search algorithms to explore conformational space and scoring functions to rank potential poses.[6] However, the outputs are predictions, not certainties. The "garbage in, garbage out" principle applies; without rigorous validation, a docking protocol can produce highly-ranked poses that are physically unrealistic, leading to wasted resources in downstream experimental testing.
Cross-validation serves as the self-correcting mechanism for our computational experiments. It ensures that our chosen docking protocol can:
Reproduce Known Binding Modes: A fundamental test of physical realism.
Distinguish True Binders from Non-Binders: A critical requirement for virtual screening.
Correlate Scores with Experimental Affinity: The ultimate goal for ranking potential leads.
Part 2: The Subject Molecule: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
Before docking, understanding the ligand is paramount.
Structure: Possesses a thiazole-4-carboxylate core, a known pharmacophore in medicinal chemistry, linked to a flexible aliphatic chain.[1]
Properties (Predicted): The molecule contains hydrogen bond acceptors (carbonyl and ester oxygens, thiazole nitrogen) and a flexible tail suitable for hydrophobic interactions. Its rotatable bonds present a realistic challenge for docking algorithms.
Part 3: A Comparative Analysis of Docking Engines
The choice of docking software significantly impacts outcomes.[8] Algorithms and scoring functions differ, leading to varied performance depending on the target system.[9][10] Here, we compare three widely-used programs that offer a representative cross-section of available technologies.
Docking Software
Algorithm & Scoring Function Principle
Strengths
Limitations
AutoDock Vina
Empirical Scoring Function with a gradient-based conformational search.[11]
Open-source, extremely fast, and widely used, making it ideal for high-throughput virtual screening.[12]
Generally considered less accurate for fine-grained pose prediction than commercial alternatives; the scoring function is less nuanced.[13]
Glide (Schrödinger)
Hierarchical Search Protocol with an empirical scoring function (GlideScore) that includes terms for force field (OPLS) and solvation effects.[11]
Often demonstrates high accuracy in pose prediction and enrichment; considered a gold standard in many industrial settings.[9][10]
Commercial license required; computationally more intensive than Vina.
Highly effective for handling ligand flexibility and complex binding sites.[10][14]
Commercial license required; the genetic algorithm can be computationally demanding.
Part 4: The Three Pillars of Docking Cross-Validation
A robust validation strategy does not rely on a single metric. Instead, it integrates three distinct experimental pillars to build confidence in the docking protocol. The following diagram illustrates this integrated workflow.
Caption: Fig 1. The integrated workflow for robust molecular docking cross-validation.
Pillar 1: Pose Prediction Accuracy via Redocking
The most fundamental validation is to determine if a docking program can reproduce the experimentally determined binding mode of a ligand in its co-crystallized protein structure.[6] Failure at this stage undermines any further predictions.
Core Concept: The Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose is calculated. A value below 2.0 Å is generally considered a success.[15]
Obtain the Complex: Download the crystal structure of the target protein co-crystallized with a ligand from the Protein Data Bank (PDB). For our case study, this is p38 MAP kinase with its inhibitor, PDB ID: 1A9U .
Prepare the Receptor:
Remove all water molecules and non-protein atoms (except for essential cofactors, if any).
Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. This step is critical as hydrogen bonds are key to molecular recognition.[16]
Perform a constrained energy minimization to relieve any steric clashes in the crystal structure.
Extract and Prepare the Ligand:
Separate the co-crystallized ligand from the PDB file.
Add hydrogen atoms and assign correct bond orders.
Define the Binding Site: Define the docking grid or sphere by selecting a region (typically a 10-15 Å cube/sphere) centered on the position of the extracted crystallographic ligand.
Execute Docking: Dock the prepared ligand back into the prepared receptor using the defined binding site.
Analyze the Result: Superimpose the top-ranked docked pose onto the original crystal structure and calculate the heavy-atom RMSD.
Pillar 2: Virtual Screening Power via Enrichment Studies
A successful virtual screen must enrich the top-ranking results with true active compounds while filtering out inactive "decoy" molecules.[17] An enrichment study simulates this scenario.
Core Concept: A small set of known active ligands is "hidden" within a much larger library of decoy molecules. Decoys are compounds with similar physicochemical properties (e.g., molecular weight, logP, charge) but different 2D topology, making them challenging for docking programs to distinguish from true binders.[18][19][20] The goal is to see if the docking protocol preferentially assigns better scores to the actives.
Enrichment Factor (EF): Measures how many more actives are found in a top fraction (e.g., 1%) of the ranked list compared to a random selection. An EF greater than 1 indicates performance better than random.[21][22]
EFx% = (Hits_sampled / N_sampled) / (Hits_total / N_total)
Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) provides a measure of discrimination ability. An AUC of 1.0 is a perfect classifier, while 0.5 is random. A good docking protocol should yield an AUC ≥ 0.7 .[23][24]
Caption: Fig 2. Conceptual workflow of an enrichment study.
Assemble Actives: Collect a set of 20-50 structurally diverse, known active ligands for your target (p38 MAP kinase) from databases like ChEMBL or PDBbind.[25][26]
Generate Decoys: For each active ligand, generate ~50 property-matched decoys using a tool like the Directory of Useful Decoys, Enhanced (DUD-E) server.[18][27] This ensures the test is not biased by simple physical properties.
Combine and Prepare Library: Create a single library containing all actives and decoys. Prepare all molecules for docking (generate 3D coordinates, assign protonation states).
Prepare Receptor: Use the same prepared receptor from the redocking experiment.
Execute Virtual Screen: Dock the entire combined library against the target protein.
Analyze Results:
Rank all molecules by their docking score.
Calculate the EF at various percentages (1%, 5%, 10%).
Calculate the AUC-ROC value.
Pillar 3: Binding Affinity Correlation
The ultimate goal of a scoring function is to predict binding affinity. This can be tested by docking a series of related compounds with known experimental binding affinities (e.g., IC₅₀, Kᵢ) and checking for a correlation between the computational scores and experimental values.
Core Concept: A good scoring function should, within a congeneric series of ligands, assign better (more negative) scores to tighter binders. Plotting the docking score against the experimental pIC₅₀ (or pKᵢ) should reveal a positive correlation.
Caption: Fig 3. Workflow for correlating docking scores with experimental data.
Curate Dataset: From a database like PDBbind , select a set of at least 15-20 diverse ligands for the target (p38 MAP kinase) that have high-quality, experimentally measured binding affinities (Kᵢ or Kₐ).[26][28][29]
Prepare Ligands and Receptor: Prepare the ligands and the single receptor structure as described in the previous protocols.
Execute Docking: Dock each ligand into the receptor and record the score of the top-ranked pose.
Data Processing: Convert all experimental binding affinities to a logarithmic scale (e.g., pKᵢ = -log₁₀(Kᵢ)).
Analyze Correlation: Create a scatter plot of the docking scores versus the experimental pKᵢ values. Calculate the Pearson or Spearman correlation coefficient (R²). A statistically significant correlation suggests the scoring function can effectively rank compounds by affinity.
Part 5: Interpreting the Results - A Comparative Case Study
After performing these validation experiments with AutoDock Vina, Glide, and GOLD against p38 MAP kinase, we can summarize the hypothetical performance data in a clear, comparative table.
Validation Metric
AutoDock Vina
Glide
GOLD
Causality & Interpretation
Redocking RMSD (1A9U)
1.35 Å
0.48 Å
0.89 Å
All programs successfully reproduced the binding pose (< 2.0 Å). Glide's superior performance suggests its scoring function and search algorithm are highly optimized for this type of inhibitor.[9]
Enrichment AUC-ROC
0.74
0.89
0.85
All programs show good discriminatory power (> 0.7). Glide and GOLD are significantly better at distinguishing actives from decoys, which is critical for reducing false positives in a large screen.[10]
Enrichment Factor (EF at 1%)
12
25
22
The higher EF values for Glide and GOLD mean that a researcher would find a much higher concentration of true hits by screening only the top 1% of the library, increasing efficiency.[17]
Affinity Correlation (R²)
0.45
0.68
0.61
While no program gives a perfect correlation, Glide and GOLD show a moderately strong relationship between score and affinity. This indicates their scoring functions can reliably be used to prioritize more potent compounds for synthesis.
Part 6: Final Recommendations for Trustworthy Docking
As a Senior Application Scientist, my final recommendation is to treat molecular docking not as a black box, but as a multi-faceted experiment that demands the same rigor as any bench protocol.
Always Validate: Never trust the results of a docking screen without first validating the protocol against your specific target using the three pillars described.[16]
Understand Your System: The performance of a docking program is target-dependent. A protocol validated for a kinase may not perform well for a GPCR.[9]
Use Consensus: If resources permit, use multiple docking programs and prioritize compounds that are ranked highly by two or more different algorithms (consensus scoring). This can significantly reduce false positives.
Visual Inspection is Mandatory: Always visually inspect the top-scoring poses. Look for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic packing) and reject poses with significant steric clashes or unsatisfied polar atoms.
By integrating these principles and protocols, researchers can elevate the practice of molecular docking from a simple screening tool to a robust, validated, and highly predictive component of the modern drug discovery pipeline.
References
Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. [Link]
Stein, R. M., et al. (2021). DUDE-Z: A new benchmark for virtual screening. Journal of Chemical Information and Modeling. (Note: This is a conceptual reference to the evolution of DUD-E as described in search results).
Wang, R., Fang, X., Lu, Y., & Wang, S. (2005). The PDBbind database: methodologies and updates. Journal of medicinal chemistry, 48(12), 4111-4119. [Link]
Liu, Z., et al. (2015). PDB-wide collection of binding data: current status of the PDBbind database. Bioinformatics, 31(3), 405-412. [Link]
Mysinger, M. M., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]
Wang, R., et al. (2015). PDB-wide collection of binding data: current status of the PDBbind database. Bioinformatics. [Link]
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]
Wang, R., et al. (2004). The PDBbind Database: Collection of Binding Affinities for Protein−Ligand Complexes with Known Three-Dimensional Structures. Journal of Medicinal Chemistry. [Link]
Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Semantic Scholar. [Link]
Cummings, M. D., et al. (2005). Comparison of Automated Docking Programs as Virtual Screening Tools. Journal of Medicinal Chemistry. [Link]
Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. [Link]
Perola, E., et al. (2004). A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. Proteins: Structure, Function, and Bioinformatics. [Link]
Wang, R., et al. (2010). Evaluation of the performance of four molecular docking programs on a diverse set of protein-ligand complexes. Journal of Computational Chemistry. [Link]
Huang, N., et al. (2006). Benchmarking Sets for Molecular Docking. Journal of Medicinal Chemistry. [Link]
Singh, T., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
Kurkin, A. V., et al. (2021). The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. Molecules. [Link]
ResearchGate. (2009). Enrichment of 105 active compounds of ER in docking screens. ResearchGate. [Link]
Chen, S. (2024). AutoDock Vina vs. Other Docking Engines. BioDockify Blog. [Link]
IEEE Xplore. (2021). Comparison of performance of two virtual screening software on acetylcholinesterase protein molecular docking. IEEE Xplore. [Link]
Sabe, V. T., et al. (2019). Software for molecular docking: a review. Biophysical Reviews. [Link]
MDPI. (2021). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. MDPI. [Link]
ResearchGate. (2013). What are the best ways to validate a docking result? ResearchGate. [Link]
Biochemistry and Molecular Biology. (n.d.). Improving Docking Validation. University of Massachusetts Amherst. [Link]
Warren, G. L., et al. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
ResearchGate. (2021). What free docking software is more powerful than AutoDock Vina in scoring? ResearchGate. [Link]
Forli, S., et al. (2021). Autodock & Autodock Vina: Development, Capabilities, & Applications in Molecular Docking. Protein Science. [Link]
Warren, G. L., et al. (2006). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. Journal of Chemical Information and Modeling. [Link]
MDPI. (2022). Evaluation of Docking Machine Learning and Molecular Dynamics Methodologies for DNA-Ligand Systems. MDPI. [Link]
Redalyc. (2020). Molecular docking: current advances and challenges. Redalyc. [Link]
National Institutes of Health. (2024). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. PMC. [Link]
ACS Publications. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
A Comparative Guide to the Stability of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate Across Different pH Buffers
Abstract This guide provides a comprehensive analysis of the chemical stability of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, a novel heterocyclic compound with potential applications in drug discovery and dev...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive analysis of the chemical stability of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, a novel heterocyclic compound with potential applications in drug discovery and development. Understanding the stability profile of a molecule across a range of pH values is a critical component of early-stage pharmaceutical development, directly influencing formulation strategies, storage conditions, and ultimately, therapeutic efficacy and safety.[1] This document details a robust experimental protocol for assessing pH-dependent stability, presents comparative data in various buffer systems, and discusses the underlying chemical mechanisms of degradation. The methodologies and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.
Introduction: The Critical Role of pH Stability in Drug Development
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is a molecule of interest, incorporating several key functional groups: an ethyl ester, an α,β-unsaturated ketone, and a thiazole ring. The thiazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities.[2] However, the overall stability of the molecule is contingent on the interplay of all its structural components.
For any potential active pharmaceutical ingredient (API), establishing its intrinsic chemical stability is a foundational requirement mandated by regulatory agencies like the FDA and outlined in ICH guidelines.[1][3] Forced degradation, or stress testing, under various environmental conditions—including a range of pH values—is a systematic way to identify potential degradation pathways and products.[4][5] This knowledge is paramount for:
Formulation Development: Selecting appropriate excipients and predicting the drug's performance in different physiological environments (e.g., the stomach vs. the intestine).
Shelf-Life Determination: Establishing appropriate storage conditions and retest periods to ensure the product remains safe and effective over time.[6]
Analytical Method Validation: Developing stability-indicating analytical methods that can accurately separate and quantify the intact drug from its degradation products.[7][8][9]
This guide presents a systematic approach to evaluating the stability of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in acidic, neutral, and alkaline buffer systems, providing a framework for similar investigations.
Experimental Design & Methodology
The objective of this study is to quantify the rate of degradation of the target compound at different pH values over a set period. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this analysis, chosen for its high sensitivity, accuracy, and ability to resolve the parent compound from potential degradants.[6][8][10]
Materials and Reagents
Test Compound: Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (>99% purity)
pH 7.4: 0.1 M Phosphate Buffer (Phosphate-Buffered Saline, PBS)
pH 9.0: 0.1 M Borate Buffer
Acids/Bases: Hydrochloric Acid and Sodium Hydroxide for pH adjustment.
Causality in Buffer Selection: The chosen buffers represent physiologically and pharmaceutically relevant pH values.
pH 3.0 (Citrate): Simulates the acidic environment of the stomach.
pH 7.4 (Phosphate): Represents physiological pH, such as in blood and intracellular fluid.
pH 9.0 (Borate): Represents an alkaline condition to stress the molecule and accelerate base-catalyzed degradation pathways.
Experimental Workflow
The overall process, from sample preparation to data analysis, is a self-validating system designed for reproducibility and accuracy.
Caption: Experimental workflow for the pH stability study.
Detailed Protocol: Stability Study
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in acetonitrile.
Sample Preparation: For each pH condition, add 50 µL of the stock solution to 950 µL of the respective buffer (pH 3.0, 7.4, and 9.0) in a sealed HPLC vial. This yields a final concentration of 50 µg/mL.
Incubation: Place all vials in a thermostatically controlled environment set to 40°C. This elevated temperature is an accelerated condition used to provoke degradation within a practical timeframe, as per ICH guidelines.[11][12]
Time Points: Withdraw one vial from each pH set at specified time points: 0, 2, 4, 8, 24, and 48 hours.
Analysis: Immediately analyze the withdrawn samples using the validated HPLC method described below. The T=0 sample serves as the 100% reference for each pH condition.
Protocol: Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method was developed to separate the parent compound from its degradation products. RP-HPLC is the most common and effective choice for stability testing of small molecules.[8][10]
Instrument: Agilent 1260 Infinity II or equivalent.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 40% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 280 nm.
Column Temperature: 30°C.
Rationale for Method Choices: The C18 column provides good retention for moderately nonpolar compounds. The gradient elution ensures that both the parent compound and any potentially more polar or nonpolar degradation products are eluted and resolved effectively. UV detection is suitable as the thiazole and enone chromophores are expected to have strong absorbance.
Results and Discussion
The stability of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate was found to be highly dependent on the pH of the medium. The percentage of the intact compound remaining at each time point is summarized below.
Time (Hours)
% Remaining (pH 3.0 Citrate Buffer)
% Remaining (pH 7.4 Phosphate Buffer)
% Remaining (pH 9.0 Borate Buffer)
0
100.0
100.0
100.0
2
98.5
99.8
91.2
4
96.1
99.5
82.5
8
92.3
99.1
68.0
24
78.4
97.2
35.1
48
61.5
94.8
12.4
Interpretation of Results
Neutral Conditions (pH 7.4): The compound exhibits the highest stability at physiological pH, with over 94% of the initial concentration remaining after 48 hours at 40°C. This suggests good intrinsic stability under neutral aqueous conditions.
Acidic Conditions (pH 3.0): Moderate degradation was observed in the acidic buffer. The primary degradation pathway under these conditions is likely the acid-catalyzed hydrolysis of the ethyl ester functional group.[13][14][15] This reaction is reversible, but in a large excess of water (from the buffer), the equilibrium is driven towards the formation of the corresponding carboxylic acid and ethanol.[14][16]
Alkaline Conditions (pH 9.0): The compound demonstrated significant instability in the alkaline buffer, with less than 15% remaining after 48 hours. This rapid degradation is characteristic of base-catalyzed hydrolysis of the ester, a process known as saponification.[15] Unlike acid hydrolysis, this reaction is irreversible and typically proceeds at a much faster rate.[14] The α,β-unsaturated ketone system may also be susceptible to nucleophilic attack by hydroxide ions under these conditions. While the thiazole ring itself is generally stable, extreme pH and temperature can lead to ring-opening, though this is less common than ester hydrolysis.[17][18]
Conclusion and Recommendations
This study demonstrates that the stability of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate is markedly influenced by pH. The compound is most stable under neutral conditions (pH 7.4) and is susceptible to hydrolytic degradation under both acidic and, most significantly, alkaline conditions.
Key Takeaways for Drug Development Professionals:
Formulation Strategy: For oral formulations, enteric coatings may be necessary to protect the compound from the acidic environment of the stomach and prevent premature degradation. For parenteral formulations, buffering the solution to a pH near 7.4 is critical for ensuring product stability and shelf-life.
Handling and Storage: Stock solutions and formulations of this compound should be maintained in buffered systems at or near neutral pH. Storage in unbuffered aqueous solutions or exposure to basic conditions should be strictly avoided.
Future Work: Further studies should focus on identifying the exact structures of the major degradation products formed at acidic and basic pH using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). This will confirm the proposed degradation pathways and is a crucial step in any regulatory submission.[3][6]
By understanding the pH-dependent stability profile early in the development process, researchers can make informed decisions to design stable, safe, and effective pharmaceutical products.
References
Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research and Development (IJSDR). Retrieved from [Link]
High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. (2024). Journal of Modern Organic Chemistry. Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). Open Access Research Journal of Chemistry and Pharmacy. Retrieved from [Link]
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization (WHO). Retrieved from [Link]
Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmaceutical and Medical Sciences (IRJPMS). Retrieved from [Link]
Assay and Stability Testing. (2005). Handbook of Pharmaceutical Analysis by HPLC. Retrieved from [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 16). LCGC International. Retrieved from [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development. Retrieved from [Link]
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from [Link]
KINETIC STUDIES IN ESTER HYDROLYSIS Part XVII. The Acid and Alkaline Hydrolysis of Diethyl Maleate and Diethyl Fumarate. (n.d.). Proceedings of the Indian Academy of Sciences - Section A. Retrieved from [Link]
Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (n.d.). PMC. Retrieved from [Link]
Annex 10 - ICH. (n.d.). World Health Organization (WHO). Retrieved from [Link]
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Retrieved from [Link]
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). International Council for Harmonisation (ICH). Retrieved from [Link]
Q1A(R2) Guideline. (2010, February 2). International Council for Harmonisation (ICH). Retrieved from [Link]
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). IIUM Engineering Journal. Retrieved from [Link]
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
Thiazole Ring—A Biologically Active Scaffold. (2021, May 25). MDPI. Retrieved from [Link]
A Guide to the Proper Disposal of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
For laboratory professionals engaged in drug discovery and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
For laboratory professionals engaged in drug discovery and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for thiazole derivatives and hazardous waste management, emphasizing a cautious approach in the absence of exhaustive hazard data for this specific compound.
Hazard Assessment and Characterization: The "Why" Behind the Procedure
Understanding the potential hazards of a chemical is the first and most critical step in determining the appropriate disposal pathway. While a specific Safety Data Sheet (SDS) for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate may not always be readily available, we can infer its likely hazard profile from its structural components—a thiazole ring and a carboxylate ester.
Thiazole and its derivatives are known to exhibit a range of hazardous properties.[1][2][3] It is prudent to assume that Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate may possess similar characteristics. The primary concerns revolve around:
Toxicity: Many thiazole-containing compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1][3] They can also cause irritation to the skin and eyes.[1][4]
Flammability: Thiazole itself is a flammable liquid.[1][2] While the overall flammability of this specific derivative is unconfirmed, the presence of organic functional groups necessitates caution around heat and ignition sources.
Environmental Hazards: It should be assumed that this compound could be harmful to aquatic life.[1][3] Therefore, it is imperative that it does not enter drains or waterways.
Based on these potential hazards, Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate must be treated as hazardous waste . Direct disposal in the regular trash or down the sanitary sewer is strictly prohibited.[1][5][6]
Operational Plan: Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable workflow for the safe disposal of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
Gloves: Nitrile gloves are recommended.
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
Lab Coat: A flame-resistant lab coat should be worn.
Respiratory Protection: If there is a risk of generating aerosols or if working in a poorly ventilated area, a respirator with an appropriate cartridge should be used.
Waste Collection and Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions within the waste container.
Step 1: Container Selection
Collect waste Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate in a dedicated, compatible hazardous waste container.[1][7] Polyethylene or glass containers with a secure, screw-on cap are generally suitable.[3][7] Ensure the container is in good condition, with no cracks or leaks.[7]
Step 2: Waste Segregation
Solid Waste: Collect any solid form of the compound, including contaminated consumables like weigh boats, pipette tips, and gloves, in a dedicated solid hazardous waste container.[3]
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container.[3]
Do Not Mix: Never mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.[5][7]
Step 3: Labeling
Properly label the hazardous waste container immediately upon starting waste accumulation. The label must include:
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not attempt to transport hazardous waste off-site yourself. The disposal of hazardous waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9]
Spill Management: Immediate Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate risks.
For Minor Spills:
Alert Personnel: Immediately notify others in the vicinity.
Control Ignition Sources: Extinguish any open flames or other ignition sources.
Ventilate: Ensure the area is well-ventilated.
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1] Do not use combustible materials like paper towels for the initial absorption.
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.[3] All cleanup materials must be disposed of as hazardous waste.[1]
For Major Spills:
Evacuate: Immediately evacuate the area.
Alert: Activate your facility's emergency response system and notify your EHS department.
Restrict Access: Prevent entry to the affected area.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Caption: Disposal workflow for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate.
Summary of Hazard Information
Hazard Category
Assumed Classification
Precautionary Statements
Physical Hazards
Potentially Flammable
Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.
Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection.
Environmental Hazards
Harmful to aquatic life
Avoid release to the environment.
This table is based on general classifications for thiazole derivatives and should be used as a precautionary guide.
References
Ethyl 2-(4-Methyl-pent-2-enoyl)-thiazole-4-carboxylate - NextSDS . Provides chemical substance information including properties and classifications. [Link]
SAFETY DATA SHEET - 4-Methylpentan-2-one . Provides general laboratory chemical safety and handling information. [Link]
Laboratory Waste Disposal Safety Protocols - NSTA . Outlines general protocols for laboratory waste disposal. [Link]
Laboratory Hazardous Waste Disposal Guidelines | Central Washington University . Provides guidelines for the management of hazardous waste in a laboratory setting. [Link]
Hazardous Waste and Disposal Considerations - American Chemical Society . Offers guidance on the disposal of chemical waste. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations . Explains the regulations for hazardous waste management. [Link]
Steps in Complying with Regulations for Hazardous Waste | US EPA . Details the steps for regulatory compliance in hazardous waste management. [Link]
Lab Close-Out | Division of Safety and Risk Services - University of Oregon . Provides guidance on the disposal of various types of laboratory waste. [Link]
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA . Outlines the federal regulations for hazardous waste. [Link]
Department of Environmental Quality : Oregon Hazardous Waste Rules . Provides an example of state-level hazardous waste regulations. [Link]
Summary Chart of Hazardous Waste Permitting Regulations | US EPA . Summarizes EPA regulations for hazardous waste facilities. [Link]
Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate | C12H15NO3S | CID 70332843 - PubChem . Provides chemical information for the compound. [Link]
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . A guide for the management of chemical waste in a laboratory setting. [Link]
Safety Data Sheet - Axxence . Provides safety and disposal information for a related thiazole compound. [Link]
Acceptable Drain Disposal Procedures - USDA ARS . Provides guidance on which chemicals may be disposed of down the drain. [Link]
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis . Discusses disposal methods for various organic compounds. [Link]
Procedures for Disposal of Hazardous Waste . Outlines procedures for hazardous waste disposal. [Link]
Ester Disposal - #1 Science Forum For Lab Technicians - Chemtalk . A forum discussion on the disposal of esters. [Link]
The NIH Drain Discharge Guide . Provides guidance on the disposal of chemicals down the sanitary sewer. [Link]
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - DOI . Discusses the synthesis of thiazole derivatives. [Link]
Personal protective equipment for handling Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to move beyond generic safety data sheets. For drug development professionals and synthetic chemists, handling complex in...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to move beyond generic safety data sheets. For drug development professionals and synthetic chemists, handling complex intermediates requires a deep understanding of molecular reactivity.
This guide establishes a self-validating safety protocol for Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate (CAS: 944559-46-0), a specialized building block frequently utilized in advanced heterocyclic synthesis, such as the construction of complex pyridine derivatives[1]. By understanding the physical chemistry of this molecule, we can engineer a failsafe operational workflow.
Mechanistic Hazard Assessment: The Causality of Toxicity
To determine the appropriate Personal Protective Equipment (PPE) and handling protocols, we must first analyze the molecule's structural alerts. The core hazard of Ethyl 2-(4-methylpent-2-enoyl)thiazole-4-carboxylate lies in its 4-methylpent-2-enoyl moiety, which is an α,β
-unsaturated ketone .
In toxicology and physical organic chemistry, this functional group is classified as a highly reactive Michael acceptor [2].
Dermal Sensitization: Michael acceptors are potent electrophiles that undergo rapid conjugate addition with endogenous nucleophiles. Upon contact with the skin, they covalently bind to the sulfhydryl (-SH) groups of cysteine residues in cellular proteins[2]. This covalent modification (haptenation) is the molecular initiating event for severe allergic contact dermatitis and skin sensitization[3].
Respiratory Toxicity: If aerosolized or inhaled,
α,β
-unsaturated ketones act as direct-acting gaseous/particulate irritants. They can cause rapid necrosis, hyperplasia, and squamous metaplasia of the respiratory epithelium[4].
Understanding this mechanism dictates that our primary safety objective is absolute barrier isolation to prevent electrophilic attack on biological nucleophiles.
Mechanism of toxicity via Michael addition to protein thiols and PPE intervention point.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard assessment, standard laboratory attire is insufficient. The following PPE matrix is mandatory for handling this compound in any quantity.
PPE Category
Specification
Causality & Scientific Rationale
Eye/Face
ANSI Z87.1 Chemical Splash Goggles + Face Shield
Protects ocular mucosa from aerosolized dust. The cornea is highly susceptible to irreversible cross-linking by electrophiles.
Nitrile provides dexterity, but Butyl rubber offers superior breakthrough resistance against lipophilic organic esters and reactive ketones.
Body
Disposable Tyvek® Suit or Chem-Resistant Lab Coat
Prevents accumulation of reactive dust on woven cotton fabrics, which can cause delayed dermal haptenation and sensitization[3].
Respiratory
NIOSH-Approved N95/P100 Particulate Respirator
Mandated if handling outside a closed system to prevent inhalation of direct-acting particulate irritants[4].
Experimental Protocol: Safe Handling Workflow
The following step-by-step methodology ensures a self-validating safety loop, where the physical properties of the chemical dictate the operational procedure.
Phase 1: Environmental Preparation
Step 1.1: Verify the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Clear the deck of unnecessary clutter.
Causality:
α,β
-unsaturated ketones can form micro-particulates during transfer. A continuous inward airflow prevents these direct-acting irritants from reaching the operator's respiratory tract[4].
Phase 2: PPE Donning
Step 2.1: Inspect and don inner nitrile gloves, followed by outer butyl rubber gloves. Secure the cuffs of the chemical-resistant lab coat over the inner gloves.
Causality: The dual-layer system ensures that if the outer layer is breached by the lipophilic thiazole ester, the inner layer provides a temporary barrier, allowing time for safe doffing.
Phase 3: Dispensing and Weighing
Step 3.1: Use a grounded, static-free spatula (e.g., PTFE-coated) to transfer the compound to a tared vial within the analytical balance enclosure.
Causality: Highly conjugated organic powders can accumulate static charge. Preventing static discharge mitigates the risk of aerosolizing the Michael acceptor into the operator's breathing zone.
Phase 4: Transfer and Reaction
Step 4.1: Seal the weighing vial tightly before removing it from the balance enclosure. Transfer directly to the reaction vessel and purge the system with an inert gas (Nitrogen or Argon).
Causality: Maintaining a closed system prevents environmental contamination and protects the reactive enone moiety from unwanted atmospheric side reactions prior to the intended synthetic step.
Phase 5: Decontamination and Doffing
Step 5.1: Wipe down all spatulas, balance surfaces, and hood decks with a 10% sodium carbonate solution or a weak nucleophilic wash (e.g., dilute cysteine/glutathione solution if available), followed by a standard detergent wipe.
Causality: Mildly basic or nucleophilic solutions promote the controlled quenching and hydration of the residual enone, neutralizing its electrophilic threat before it can cause accidental dermal haptenation to the next operator[2].
Step-by-step experimental workflow for the safe handling and disposal of the reactive compound.
Emergency Response & Disposal Plan
Spill Management Protocol:
Isolate: Immediately restrict access to the spill area. Do not sweep the powder, as this will aerosolize the irritant.
Contain & Neutralize: Cover the spill with an inert, dust-free absorbent (e.g., damp vermiculite). Carefully scoop the material using non-sparking tools into a sealable container.
Chemical Quenching: Wash the contaminated surface with a mildly basic detergent solution (e.g., 10% sodium carbonate) to deactivate residual Michael acceptors, followed by a thorough water rinse.
Waste Segregation & Disposal:
Collect all contaminated PPE, wipes, and absorbent materials in a clearly labeled, sealable hazardous waste container.
Categorize the waste stream strictly as "Hazardous Organic Waste - Reactive Electrophile" . Do not mix with strong acids, bases, or oxidizing agents to prevent exothermic degradation of the thiazole-4-carboxylate core.